5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-9-6-11(10(13)14-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXUEJAEOKJMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951819 | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29218-21-1 | |
| Record name | 2-Oxazolidinone, 5-hydroxymethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Basic Properties of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the structural and electronic properties of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, with a specific focus on its basicity. Understanding these core characteristics is essential for its application in organic synthesis and medicinal chemistry, ensuring its stability and predictable reactivity across diverse chemical environments.
Structural and Physicochemical Overview
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one belongs to the N-substituted 2-oxazolidinone class of heterocyclic compounds. These scaffolds are of significant interest in pharmaceutical development and asymmetric synthesis. The specific structure incorporates a phenyl group on the nitrogen atom and a hydroxymethyl substituent at the 5-position of the oxazolidinone ring.
Core Structure and Key Features
The molecule's fundamental architecture dictates its chemical behavior. The oxazolidinone ring contains a carbamate functional group, which is a hybrid of an amide and an ester. This feature is central to understanding its electronic properties and basicity.
Caption: Structure of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.
Synthesis Pathway
A common and efficient method for synthesizing N-substituted 5-(hydroxymethyl)-2-oxazolidinones involves the reaction of an appropriate aniline derivative with a suitable three-carbon synthon, such as epichlorohydrin, followed by cyclization in the presence of carbon dioxide under basic conditions.[1][2] This approach offers high yields and good control over the final product structure.[1][2]
Caption: Resonance delocalization reduces nitrogen's basicity.
The Primary Site of Protonation: The Carbonyl Oxygen
The most basic site in the molecule is the carbonyl oxygen. Carbamates are known to be intermediate in basicity between amides and esters. [3]Protonation occurs on the carbonyl oxygen, as this allows the positive charge to be resonance-stabilized. While still a weak base, protonation at this site is the key step in acid-catalyzed hydrolysis. [3]Studies on similar systems have shown that carbamates are essentially fully O-protonated only in very strong acids. [3]
Influence of Substituents
-
N-Phenyl Group: The phenyl group is electron-withdrawing, which further pulls electron density away from the nitrogen atom, reinforcing its non-basic character.
-
5-(Hydroxymethyl) Group: The primary alcohol is a very weak base, comparable to water. Its presence has a negligible effect on the overall basicity of the oxazolidinone ring system, although it can participate in hydrogen bonding.
Reactivity and Stability
The weak basicity of the carbamate nitrogen is directly linked to the chemical stability of the oxazolidinone ring. However, the ring can be cleaved under forcing acidic or basic conditions via hydrolysis.
-
Acid-Catalyzed Hydrolysis: This process is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, the ring can be opened by nucleophilic attack of a hydroxide ion at the carbonyl carbon. [4]Studies on related oxazolidinone structures show that N-phenyl substituents can make the ring less stable compared to N-alkyl substituents. [5] The stability of the oxazolidinone ring is a critical factor in its use as a chiral auxiliary in asymmetric synthesis and as a stable scaffold in drug molecules. [6][7]
Experimental Determination of Basicity (pKa)
While the qualitative analysis points to very weak basicity, quantitative measurement is achieved by determining the pKa of the conjugate acid. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration. [8][9]
Protocol: pKa Determination by Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. [10][11]The pKa is determined from the inflection point of the resulting titration curve. [8][11] Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [10]2. Sample Preparation: Prepare a solution of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one of known concentration (e.g., 1-10 mM) in an appropriate solvent system. Due to low water solubility, a co-solvent like acetonitrile or ethanol may be necessary. [8][12]3. Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode. [10]Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Advanced analysis can be done using derivative plots or specialized software to precisely locate the inflection point. [13]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: pKa Determination by Spectrophotometric Titration
This method is applicable if the protonated and unprotonated forms of the molecule have different UV-Vis absorption spectra. [8][14]It is particularly useful for samples that are available in smaller quantities or have low solubility. [8] Methodology:
-
Spectrum Analysis: Record the UV-Vis spectra of the compound in highly acidic (fully protonated) and neutral/basic (fully unprotonated) solutions to identify the wavelength of maximum absorbance difference (λ_max). [14]2. Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range. [9][14]3. Sample Measurement: Add a constant, known amount of the compound to each buffer solution. [14]4. Data Collection: Measure the absorbance of each solution at the chosen λ_max.
-
Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa. [8]The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry. [15]
Conclusion and Implications
The basic properties of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one are dominated by the electronic structure of its internal carbamate group. The nitrogen atom is rendered effectively non-basic due to resonance delocalization of its lone pair into the carbonyl. The carbonyl oxygen serves as the primary, albeit very weak, site of protonation. This inherent stability and low basicity are crucial for its utility as a synthetic intermediate and a structural motif in drug design, allowing it to remain inert under a wide range of reaction conditions while providing a rigid scaffold for functionalization.
References
-
Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. Available at: [Link]
-
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Available at: [Link]
-
pH effects on absorption spectra: pKa determination by spectrophotometric method. Molecular Absorption Spectroscopy Experiments. Available at: [Link]
-
A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
The alkaline hydrolysis of oxazolidinediones-2,4. ResearchGate. Available at: [Link]
-
Synthesis of 5-hydroxymethyl-3-[4-(1-hydroxyiminoethyl)phenyl]-2-oxazolidinone. Mol-Instincts. Available at: [Link]
-
Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction. ACS Publications. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. Available at: [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available at: [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Available at: [Link]
- Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. Google Patents.
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. YouTube. Available at: [Link]
-
5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]
-
5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. MOLBASE. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. Available at: [Link]
-
METHOD FOR SYNTHESIZING N-SUBSTITUTED PHENYL-5-HYDROXYMETHYL-2-OXAZOLIDINONE. WIPO Patentscope. Available at: [Link]
-
An improved method of oxazolidinone hydrolysis in the asymmetric synthesis of α-alkylprolines. R Discovery. Available at: [Link]
-
5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. precisionFDA. Available at: [Link]
-
N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
5-(hydroxymethyl)-5-methyl-3-phenyl-1,3-oxazolidin-2-one. Chemazone. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
-
2-Oxazolidinone. Wikipedia. Available at: [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]
-
5-Phenyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]
Sources
- 1. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ulm.edu [ulm.edu]
- 15. Virtual Labs [mas-iiith.vlabs.ac.in]
The 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one Scaffold: Mechanisms of Action, Ribosomal Binding Kinetics, and Off-Target Pharmacology
Executive Summary
The compound 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one serves as the foundational pharmacophore for the oxazolidinone class of synthetic antibacterial agents. Originally developed to address the escalating threat of multidrug-resistant (MDR) Gram-positive pathogens—such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)—this scaffold operates via a highly specific, early-stage inhibition of bacterial protein synthesis[1].
As a Senior Application Scientist navigating lead optimization, it is critical to understand that this scaffold possesses a dual pharmacological profile. While its primary therapeutic mechanism targets the bacterial ribosome, its structural geometry inadvertently mimics endogenous monoamines, leading to a secondary, off-target inhibition of human Monoamine Oxidase (MAO)[2]. This whitepaper deconstructs both mechanisms and provides self-validating experimental workflows for characterizing novel oxazolidinone derivatives.
Primary Pharmacodynamics: 50S Ribosomal Inhibition
Unlike legacy protein synthesis inhibitors (e.g., macrolides that block the ribosomal exit tunnel, or aminoglycosides that induce mRNA misreading), the oxazolidinone scaffold halts translation at the initiation phase[3].
Structural Causality of Binding
The mechanism of action is entirely dependent on the spatial orientation of the scaffold within the peptidyl transferase center (PTC) of the 50S ribosomal subunit[1].
-
Stereospecificity: The 5-(S) configuration of the hydroxymethyl group is an absolute requirement for antibacterial efficacy[4]. This (S)-enantiomer projects the hydroxyl moiety (or the substituted acetamide in clinical derivatives like linezolid) into a highly conserved binding pocket, forming critical hydrogen bonds with the U2585 and U2504 nucleotides of the 23S rRNA[5].
-
Hydrophobic Anchoring: The planar 3-phenyl ring engages in hydrophobic π -stacking interactions with the surrounding ribosomal architecture, stabilizing the drug-ribosome complex.
Functional Consequence
By occupying the A-site/P-site interface of the PTC, the oxazolidinone scaffold physically prevents the 50S subunit from properly associating with the 30S initiation complex (which contains mRNA, initiation factors, and fMet-tRNA). This aborts the formation of the functional 70S initiation complex, halting translation before the first peptide bond can be synthesized[3].
Bacterial translation inhibition by oxazolidinones blocking the 70S initiation complex.
Secondary Pharmacology: Monoamine Oxidase (MAO) Inhibition
A critical liability in oxazolidinone drug development is the off-target inhibition of human Monoamine Oxidase (MAO-A and MAO-B)[2].
Causality of Off-Target Binding
The 3-phenyl-1,3-oxazolidin-2-one ring system acts as a structural mimic of the indole and catechol rings found in endogenous monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine). The scaffold competitively occupies the catalytic active site of MAO enzymes, preventing the oxidative deamination of these neurotransmitters. Because the binding relies on reversible steric occupation rather than covalent modification, the inhibition is competitive and reversible.
Clinical Implications
If an oxazolidinone compound with high MAO affinity is co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs) or a tyramine-rich diet, the resultant accumulation of serotonin in the synaptic cleft can precipitate a potentially fatal toxidrome known as Serotonin Syndrome.
Competitive inhibition of MAO-A by the oxazolidinone scaffold leading to serotonin accumulation.
Quantitative Structure-Activity Relationship (SAR)
While the unsubstituted 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one scaffold possesses the intrinsic ability to bind the 50S subunit, it exhibits weak baseline antibacterial activity. Extensive SAR optimization—specifically the addition of a fluorine atom at the 3-position of the phenyl ring and a morpholine or tetrazole ring at the 4-position—is required to enhance ribosomal binding affinity and cellular penetration, yielding clinical candidates like Linezolid[4].
| Compound | 50S Ribosomal Binding Affinity ( Kd ) | MIC against MRSA ( μ g/mL) | MAO-A Inhibition ( IC50 , μ M) |
| Base Scaffold (5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one) | ~45.0 μ M | > 64.0 | ~120.0 μ M |
| Linezolid (Fluorinated, Morpholino-substituted) | ~2.5 μ M | 2.0 - 4.0 | 71.0 μ M |
| Tedizolid (Next-Gen Tetrazolyl-substituted) | ~0.5 μ M | 0.25 - 0.5 | > 100.0 μ M |
Self-Validating Experimental Workflows
To rigorously evaluate novel derivatives of the oxazolidinone scaffold, researchers must utilize self-validating assay systems that isolate the specific mechanisms of action and rule out false positives.
Protocol 1: Decoupled In Vitro Translation Inhibition Assay
To prove that a novel derivative specifically targets the 70S initiation complex (and not DNA replication or transcription), a decoupled in vitro assay using an E. coli S30 extract is employed.
-
Extract Preparation: Thaw E. coli S30 extract (which contains native 30S/50S subunits, tRNAs, and aminoacyl-tRNA synthetases) on ice.
-
Reaction Assembly: Combine the S30 extract with a pre-transcribed reporter mRNA (e.g., firefly luciferase). Using pre-transcribed mRNA strictly isolates the translation phase.
-
Compound Titration: Add the oxazolidinone derivative in a concentration gradient (0.1 μ M to 100 μ M).
-
The Self-Validating Step (Internal Controls): Run parallel assays using Chloramphenicol (a known 50S translation inhibitor) as a positive control, and Rifampicin (an RNA polymerase/transcription inhibitor) as a negative control.
-
Causality Check: Because the assay uses pre-transcribed mRNA, Rifampicin must show 0% inhibition. If Rifampicin shows inhibition, the assay is contaminated with active transcription, invalidating the translation-specific readout.
-
-
Quantification: Add luciferin substrate, measure luminescence, and calculate the IC50 of translation inhibition.
Protocol 2: MAO-A Reversibility and Inhibition Assay
To profile the off-target toxicity and prove the competitive, reversible nature of the MAO inhibition.
-
Enzyme Incubation: Incubate recombinant human MAO-A with the test compound for 15 minutes at 37°C to establish competitive equilibrium.
-
Substrate Addition: Add kynuramine, a non-fluorescent substrate that MAO-A oxidizes into the highly fluorescent 4-hydroxyquinoline.
-
Kinetic Measurement: Measure fluorescence (Ex: 310 nm, Em: 400 nm) continuously for 30 minutes to calculate the IC50 .
-
The Self-Validating Step (Dialysis Washout): Run a parallel assay using a known irreversible MAO inhibitor (e.g., Clorgyline). Subject both the oxazolidinone-treated and Clorgyline-treated enzymes to a 4-hour dialysis washout step.
-
Causality Check: The oxazolidinone-treated enzyme will recover full catalytic activity post-dialysis (proving reversible, competitive inhibition), whereas the Clorgyline-treated enzyme will remain permanently inactive. This validates the specific kinetic nature of the off-target binding.
-
References
-
Pandit, N., Singla, R. K., & Shrivastava, B. "Current Updates on Oxazolidinone and Its Significance." International Journal of Medicinal Chemistry, 2012.[Link]
-
Zurenko, G. E., et al. "In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents." Antimicrobial Agents and Chemotherapy, ASM Journals, 1996.[Link]
-
"A Comprehensive Overview of the Antibiotics Approved in the Last Two Decades: Retrospects and Prospects." MDPI, 2024.[Link]
-
Hashemian, S. M., et al. "Linezolid: a review of its properties, function, and use in critical care." Drug Design, Development and Therapy, PMC, 2015.[Link]
-
"Current Updates on Oxazolidinone and Its Significance - Citation Analysis." Scite.ai.[Link]
Sources
An In-depth Technical Guide to the Synthesis of (S)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
This guide provides a comprehensive overview of the synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, a valuable chiral auxiliary and synthetic intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Chiral Oxazolidinones
(S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds. In the realm of asymmetric synthesis, certain chiral oxazolidinones, famously known as Evans' auxiliaries, have become indispensable tools.[1][2][3] These structures are temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity, allowing for the creation of a specific stereocenter.[4][5] After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.[1] The inherent chirality of the auxiliary sterically hinders one face of the reacting molecule, compelling the reagents to attack from the less hindered face, thus ensuring a predictable stereochemical outcome.[4]
The oxazolidinone ring is also a key structural motif in various pharmaceutically active compounds, including antibacterial and antifungal agents.[6][7] The ability to synthesize specific enantiomers of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities.[4]
This guide will focus on the synthesis of a specific, non-commercialized yet structurally significant oxazolidinone, providing a foundational understanding of its preparation.
Synthetic Strategies: Pathways to (S)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
The synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one fundamentally involves the formation of the oxazolidinone ring from a suitable chiral precursor. The most common and direct approach is the cyclization of the corresponding chiral amino alcohol, (S)-3-amino-1,2-propanediol, with a carbonylating agent.
The Precursor: (S)-3-Amino-1,2-propanediol
The starting point for this synthesis is the enantiomerically pure amino alcohol, (S)-3-amino-1,2-propanediol, also known as (S)-serinol.[8] This chiral building block is a versatile intermediate in the synthesis of various bioactive molecules.[8] It can be synthesized through several methods, including the ammonolysis of 3-chloro-1,2-propanediol.[9]
Ring Formation: Cyclization with a Carbonyl Source
The core of the synthesis is the reaction of the amino and hydroxyl groups of (S)-3-amino-1,2-propanediol with a reagent that can provide the carbonyl group of the oxazolidinone ring. Several classes of reagents can be employed for this purpose.
Phenyl isocyanate is a highly effective reagent for this transformation. The reaction proceeds through a two-step, one-pot mechanism. First, the more nucleophilic amine group of the amino alcohol attacks the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon of the urea, with the concomitant departure of aniline, leads to the formation of the stable five-membered oxazolidinone ring.
Diethyl carbonate offers a greener and less hazardous alternative to phosgene-based reagents. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of diethyl carbonate, followed by an intramolecular cyclization with the elimination of ethanol. This method often requires elevated temperatures and can be catalyzed by a base.[10]
Historically, more hazardous reagents like phosgene or its derivatives (e.g., triphosgene) have been used. While effective, their high toxicity necessitates stringent safety precautions.[11]
Experimental Protocol: Synthesis from (S)-3-Amino-1,2-propanediol and Phenyl Isocyanate
This section provides a detailed, step-by-step protocol for the synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| (S)-3-Amino-1,2-propanediol | 616-30-8 | 91.11 | 9.11 g |
| Phenyl Isocyanate | 103-71-9 | 119.12 | 11.91 g |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | 100 mL |
| Brine | 7647-14-5 | 58.44 | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL |
| Hexanes | 110-54-3 | 86.18 | 100 mL |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (S)-3-amino-1,2-propanediol (9.11 g, 0.1 mol).
-
Solvent Addition: Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture until the amino alcohol is completely dissolved.
-
Reagent Addition: In a dropping funnel, dissolve phenyl isocyanate (11.91 g, 0.1 mol) in 50 mL of anhydrous THF.
-
Reaction Initiation: Add the phenyl isocyanate solution dropwise to the stirred solution of the amino alcohol over a period of 30 minutes at room temperature under a nitrogen atmosphere. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Recrystallize from a mixture of ethyl acetate and hexanes to yield pure (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one as a white crystalline solid.
Expected Yield and Characterization
The expected yield for this reaction is typically in the range of 80-90%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should also be measured to confirm the enantiomeric purity.
Safety Considerations
-
Phenyl Isocyanate: Phenyl isocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF): THF is a flammable solvent. Ensure all heating is done using a heating mantle and that there are no open flames in the vicinity.
-
General Precautions: Always wear appropriate PPE in the laboratory.
Conclusion
The synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one is a straightforward and high-yielding process that can be readily accomplished in a standard laboratory setting. The choice of the phenyl isocyanate route provides a reliable method for the construction of the oxazolidinone ring. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices are essential for the successful execution of this synthesis. This guide provides the necessary theoretical background and practical steps to enable researchers to confidently prepare this valuable chiral compound.
References
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Chiral auxiliary. Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Sekine, K., Mawatari, T., & Yamada, T. (2015). Synthesis of Oxazolidin-2-ones by Tandem Cyclization of Propargylic Alcohols and Phenyl Isocyanate Promoted by Silver Catalysts as π-Lewis Acids. Synlett, 26(18), 2447-2450. Retrieved from [Link]
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 30(10), 2041-2072. Retrieved from [Link]
-
Córdova, A. (2004). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett, 2004(12), 2133-2136. Retrieved from [Link]
-
Wang, Z. J., & Arnold, F. H. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination. ACS Catalysis. Retrieved from [Link]
-
Krasutsky, A. P., & Kiprof, P. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Tetrahedron Letters, 48(20), 3589-3592. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Retrieved from [Link]
-
Li, W., Wollenburg, M., & Glorius, F. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(30), 6435-6439. Retrieved from [Link]
-
Wang, Z. J., & Arnold, F. H. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Retrieved from [Link]
-
Nordmann. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. (S)-3-Amino-1,2-propanediol (61278-21-5) at Nordmann - nordmann.global [nordmann.global]
- 9. benchchem.com [benchchem.com]
- 10. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01869C [pubs.rsc.org]
An In-depth Technical Guide to Chiral Oxazolidinone Auxiliaries: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity.[1][2] Chiral auxiliaries are a powerful and well-established tool in this endeavor, offering a robust strategy for the introduction of new stereocenters with high levels of predictability and stereocontrol.[1][2][3][4] Among the various classes of chiral auxiliaries, the oxazolidinones, particularly those developed and popularized by David A. Evans, have emerged as one of the most versatile and widely utilized systems in modern organic synthesis.[4][5][6][7]
This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the use of chiral oxazolidinone auxiliaries. It is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful technology in their synthetic endeavors. We will delve into the core mechanistic principles that underpin their remarkable stereodirecting ability, explore their application in key carbon-carbon bond-forming reactions, provide detailed experimental protocols, and present a curated selection of data to guide your synthetic planning.
Core Principles: The Foundation of Stereocontrol
The efficacy of chiral oxazolidinone auxiliaries lies in their ability to create a rigid and predictable chiral environment around a prochiral center, thereby directing the approach of an incoming electrophile to one of two diastereotopic faces of an enolate.[4][6] This stereocontrol is achieved through a combination of steric and electronic factors, which are best understood by examining the key steps involved in a typical asymmetric transformation.
Attachment of the Chiral Auxiliary
The first step in any auxiliary-based asymmetric synthesis is the covalent attachment of the chiral auxiliary to the substrate.[8] In the case of oxazolidinones, this is typically achieved by N-acylation.[4] A common and efficient method involves the deprotonation of the oxazolidinone with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride.[4] Alternatively, milder conditions employing an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) can be used with acid anhydrides.[8]
Caption: General workflow for the attachment of a chiral oxazolidinone auxiliary.
Diastereoselective Enolate Formation
The cornerstone of the stereocontrol exerted by oxazolidinone auxiliaries is the highly diastereoselective formation of a (Z)-enolate upon deprotonation of the N-acyl oxazolidinone.[9] This is typically achieved using a strong, sterically hindered base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C).[6][8] The chelation of the metal cation (Li+ or Na+) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring locks the enolate in a rigid, planar conformation.[6]
The Role of the Chiral Auxiliary in Stereodifferentiation
With the (Z)-enolate formed and held in a rigid conformation, the chiral substituent on the oxazolidinone ring (typically at the C4 position) plays a crucial role in directing the approach of the electrophile.[1][4] This substituent, often a benzyl or isopropyl group derived from readily available amino alcohols like phenylalaninol or valinol, effectively blocks one face of the enolate.[3][10] Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[1][6]
Caption: The principle of stereocontrol via a chelated (Z)-enolate intermediate.
Cleavage of the Chiral Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal from the product without racemization of the newly formed stereocenter.[8] Oxazolidinone auxiliaries can be cleaved under a variety of mild conditions to afford a range of functional groups, including carboxylic acids, alcohols, and aldehydes.[11]
One of the most common cleavage methods is hydrolysis with lithium hydroxide and hydrogen peroxide, which yields the corresponding carboxylic acid.[8] Reductive cleavage using reagents like lithium borohydride or lithium aluminum hydride provides the primary alcohol.[3] This versatility in cleavage allows for the seamless integration of oxazolidinone-mediated reactions into complex multi-step syntheses.[1][2]
Key Applications in Asymmetric Synthesis
Asymmetric Alkylation
Data Presentation: Diastereoselective Alkylation
| Entry | N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Propionyl | Allyl Iodide | NaHMDS | 98:2 | 61-77 | [8] |
| 2 | Propionyl | Benzyl Bromide | NaHMDS | >99:1 | 90 | [6] |
| 3 | Phenylacetyl | Methyl Iodide | LDA | 95:5 | 85 | [11] |
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone
This protocol outlines a typical procedure for the diastereoselective alkylation of an Evans auxiliary-derived enolate.[8]
Step 1: Acylation
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene is added triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Propionic anhydride (1.2 eq) is added dropwise, and the mixture is heated to reflux for 30 minutes.
-
The reaction is cooled, diluted with an organic solvent, and washed sequentially with water and brine. The organic layer is dried and concentrated to afford the N-propionyl oxazolidinone, which can be purified by chromatography.[8]
Step 2: Enolate Formation and Alkylation
-
The N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, as a 1.0 M solution in THF) is added dropwise to form the sodium enolate.[8]
-
After stirring for 30 minutes, the electrophile (e.g., allyl iodide, 1.2 eq) is added to the enolate solution at -78 °C.[8]
-
The reaction is stirred at -78 °C until complete, as monitored by TLC.
Step 3: Work-up and Purification
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired diastereomer.[8]
Asymmetric Aldol Reactions
Evans' oxazolidinone auxiliaries are particularly renowned for their exceptional control in asymmetric aldol reactions, providing a powerful method for the construction of β-hydroxy carbonyl compounds with two new contiguous stereocenters.[6][13][14] The stereochemical outcome of the aldol reaction can be reliably predicted using the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state.[14]
Data Presentation: Asymmetric Aldol Reactions
| Entry | N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Propionyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 | [14] |
| 2 | Propionyl | Benzaldehyde | Bu₂BOTf | 97:3 | 91 | [13] |
| 3 | Acetyl | Propionaldehyde | TiCl₄ | 95:5 | 88 | [16][17] |
Experimental Protocol: Asymmetric syn-Aldol Reaction
This protocol describes a general procedure for a boron-mediated asymmetric syn-aldol reaction.[10]
Step 1: Enolate Formation
-
The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of a hindered amine base such as diisopropylethylamine (1.2 eq).
-
The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the Z-boron enolate.[10]
Step 2: Aldol Addition
-
The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for a specified time, then warmed to 0 °C and stirred for an additional period, with progress monitored by TLC.
Step 3: Work-up and Purification
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The product is then typically subjected to an oxidative workup with hydrogen peroxide to cleave the boron and isolate the aldol adduct.[10]
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash column chromatography.
Caption: Experimental workflow for a typical asymmetric syn-aldol reaction.
Conclusion
References
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(8-10), 877-888. [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
-
Kim, H., Lee, J., Park, Y., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 577. [Link]
-
Sereda, G., & Tabakova, V. (2014). Stereoselective α-Fluorination of N-Acyloxazolidinones at Room Temperature within 1 h. The Journal of Organic Chemistry, 79(13), 6140-6148. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Unknown Author. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of California, Irvine. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Brazilian Chemical Society. [Link]
-
Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
-
Zhang, Z., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis, 10(19), 11094-11102. [Link]
-
de la Torre, M. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(4), 5776-5788. [Link]
-
Genet, J. P., et al. (1998). A New Preparation of Optically Active N-Acyloxazolidinones via Ruthenium-Catalyzed Enantioselective Hydrogenation. The Journal of Organic Chemistry, 63(20), 6831-6833. [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Shaw, J. T. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]
-
Font, M., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Evans, D. A. (1983). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. [Link]
-
Kumar, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. [Link]
-
Wang, C., et al. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. PubMed. [Link]
-
Evans, D. A., et al. (1982). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry, 47(25), 5021-5022. [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Crimmins, M. T., & King, B. W. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165-2167. [Link]
-
Wang, D., et al. (2018). Synthesis of chiral 2‐oxazolidinones. ResearchGate. [Link]
-
Peng, T., et al. (2019). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the. Angewandte Chemie International Edition, 58(31), 10569-10573. [Link]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]
- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.org.mx [scielo.org.mx]
- 17. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
The Architect's Tool: A Technical Guide to the Discovery and Development of Evans Auxiliaries
For researchers, scientists, and professionals in drug development, the quest for stereochemical control in chemical synthesis is a paramount challenge. The ability to selectively synthesize one enantiomer of a chiral molecule is fundamental to creating safe and efficacious therapeutics. Among the most powerful and enduring tools in the synthetic chemist's arsenal are the chiral auxiliaries developed by David A. Evans and his research group. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of Evans auxiliaries, offering not just protocols, but the underlying scientific principles and field-proven insights that have made them a cornerstone of modern asymmetric synthesis.
The Genesis of an Idea: A Historical Perspective
The late 1970s and early 1980s were a period of intense focus on the development of methods for asymmetric synthesis. While several approaches existed, there was a pressing need for reliable and predictable methods to control the formation of new stereocenters. It was in this scientific landscape that David A. Evans introduced a new class of chiral auxiliaries based on oxazolidinones. The seminal work, published in the Journal of the American Chemical Society in 1981 and 1982, laid the foundation for a technology that would revolutionize the field.[1][2][3]
The core concept behind a chiral auxiliary is the temporary incorporation of a chiral, non-racemic molecule to a prochiral substrate. This auxiliary then directs a subsequent chemical transformation to occur with high diastereoselectivity. Upon completion of the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[4] Evans' key insight was the design of a rigid and conformationally well-defined oxazolidinone scaffold derived from readily available amino alcohols like L-phenylalaninol and L-valinol.[4][5]
The Pillars of Stereocontrol: Mechanism of Action
The remarkable stereodirecting power of Evans auxiliaries stems from a combination of steric and electronic factors that create a highly ordered transition state. The mechanism is best understood by examining two of the most common applications: asymmetric alkylation and the Evans aldol reaction.
Asymmetric Alkylation of N-Acyl Oxazolidinones
The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-substituted carboxylic acids. The stereochemical outcome is dictated by the formation of a rigid, chelated (Z)-enolate.
The process begins with the deprotonation of the N-acyl oxazolidinone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C).[6][7] This leads to the stereoselective formation of a (Z)-enolate, where the enolate oxygen and the oxazolidinone carbonyl oxygen chelate to the metal cation (Li⁺ or Na⁺). This chelation locks the conformation of the enolate.[7][8] The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[7][9]
Diagram 1: Mechanism of Asymmetric Alkylation
The chair-like transition state model for the Evans aldol reaction, illustrating the origin of stereocontrol.
Practical Applications: From Theory to the Bench
The true utility of Evans auxiliaries is demonstrated in their broad applicability and the reliability of the associated experimental procedures. This section provides detailed protocols for the key steps in a typical workflow.
Synthesis and Acylation of the Chiral Auxiliary
Evans auxiliaries are commonly prepared from commercially available and relatively inexpensive amino alcohols, such as L-phenylalaninol or L-valinol. [5]The cyclization to form the oxazolidinone can be achieved using reagents like diethyl carbonate or phosgene, although safer alternatives are often preferred. [5] Protocol 1: Acylation of (4S)-4-benzyl-2-oxazolidinone [6][10]
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
A milder acylation protocol using 4-dimethylaminopyridine (DMAP) as a catalyst with an acid anhydride can also be employed, avoiding the need for strong bases and low temperatures. [6][10][11]
Diastereoselective Alkylation
Protocol 2: Asymmetric Alkylation of N-propionyl-(4S)-4-benzyl-2-oxazolidinone [6][12]
-
Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise to form the sodium enolate.
-
Stir the solution at -78 °C for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup and purification by flash chromatography.
Table 1: Representative Diastereoselectivities in Asymmetric Alkylation
| Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | >99:1 | [7] |
| Methyl iodide | 97:3 | [7] |
| Allyl iodide | 98:2 | [6][10] |
| Isopropyl iodide | >99:1 | [7] |
The Evans syn-Aldol Reaction
Protocol 3: Boron-Mediated syn-Aldol Reaction [12][13]
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer and proceed with an oxidative workup (e.g., with hydrogen peroxide) to cleave the boron-oxygen bonds, followed by a standard aqueous workup and purification.
Table 2: Performance in Asymmetric syn-Aldol Reactions
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 85 | [13] |
| Benzaldehyde | >99:1 | 80 | [13] |
| Propionaldehyde | >99:1 | 82 | [13] |
The Final Step: Cleavage of the Auxiliary
A critical aspect of any chiral auxiliary strategy is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product. Evans auxiliaries offer a range of cleavage methods, enhancing their synthetic versatility.
Hydrolytic Cleavage to Carboxylic Acids
The most common method for cleaving the auxiliary to yield the corresponding carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide. [12][14][15]The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl. [10] Protocol 4: Hydrolytic Cleavage with LiOH/H₂O₂ [9][12][14]
-
Dissolve the N-acyl oxazolidinone product (1.0 eq.) in a mixture of THF and water (typically 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.
-
Extract the mixture with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1M HCl and extract the chiral carboxylic acid with an organic solvent.
It is important to note that the LiOH/H₂O₂ cleavage can generate oxygen gas, which poses a safety risk, especially on a larger scale. [15][16][17][18]Careful temperature control and proper inerting are crucial.
Reductive Cleavage to Alcohols and Aldehydes
Reductive cleavage provides access to chiral primary alcohols and, with further oxidation, aldehydes.
-
To Primary Alcohols: Reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the acyl group to a primary alcohol. [14]* To Aldehydes: More controlled reduction can be achieved using reagents like lithium tri-tert-butoxyaluminum hydride.
Other Transformations
The N-acyl group can also be converted into other functional groups, such as esters and amides, through various transacylation reactions.
Diagram 3: Experimental Workflow for Asymmetric Synthesis using an Evans Auxiliary
A generalized workflow illustrating the key stages of an asymmetric synthesis employing an Evans chiral auxiliary.
Advantages, Limitations, and Modern Perspectives
The enduring legacy of Evans auxiliaries is a testament to their numerous advantages:
-
High Diastereoselectivity: They consistently provide excellent levels of stereocontrol for a wide range of substrates. [19]* Predictability: The stereochemical outcome is generally predictable based on the established mechanistic models.
-
Reliability: The reactions are robust and reproducible, making them suitable for both academic research and industrial applications.
-
Versatility: The auxiliary can be cleaved to yield a variety of functional groups.
However, some limitations should be considered:
-
Stoichiometric Use: The auxiliary is used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.
-
Additional Steps: The attachment and removal of the auxiliary add steps to the overall synthetic sequence.
-
Cleavage Conditions: Some cleavage methods can be harsh or pose safety hazards. [15][16][17][18] In the decades since their introduction, the field of asymmetric synthesis has seen the rise of asymmetric catalysis, which often offers a more atom-economical approach. Nonetheless, Evans auxiliaries remain a valuable and often preferred method, particularly when high levels of stereocontrol are paramount and a reliable, well-understood system is required. Furthermore, the principles established through the study of Evans auxiliaries have profoundly influenced the design of modern chiral ligands and catalysts.
Several modifications and alternatives to the original Evans auxiliaries have been developed. For instance, the Crimmins modification, which utilizes thiazolidinethiones, offers complementary stereoselectivity in some reactions. [20]Other chiral auxiliaries, such as those developed by Oppolzer and Myers, also provide powerful tools for asymmetric synthesis. [4][21]
Conclusion
The discovery and development of Evans auxiliaries represent a landmark achievement in organic chemistry. They transformed the landscape of asymmetric synthesis by providing a practical, reliable, and highly stereoselective method for the construction of chiral molecules. For the modern researcher, a deep understanding of the principles and practicalities of Evans auxiliaries is not merely a lesson in historical chemistry, but an acquisition of a powerful and versatile tool that continues to shape the frontiers of drug discovery and complex molecule synthesis.
References
-
Gagnon, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Journal of Chemical Education, 85(5), 695. [Link]
-
Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
-
Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Chen, L.-Y., & Huang, P.-Q. (2023). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]
-
Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link]
-
Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
ERIC. (2008). EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]
-
Gagnon, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
de Oliveira, H. C., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2973. [Link]
-
Foley, K. M., & Chekshin, N. (2018). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 14, 2194–2223. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
Davies, S. G., et al. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Tetrahedron: Asymmetry, 9(9), 1547-1550. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]
-
Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. Figshare. [Link]
-
Gagnon, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Lee, S., & Kim, Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]
-
de Sousa, J. S., & de Andrade, J. C. F. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Organic Chemistry, 16(5), 446-460. [Link]
-
Evans, D. A. (n.d.). Evans' Chiral Oxazolidinone Auxiliary. University of California, Irvine. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-40. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Semantic Scholar. [Link]
-
Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
-
Paterson, I., & Florence, G. J. (2021). Conquering peaks and illuminating depths: developing stereocontrolled organic reactions to unlock nature's macrolide treasure trove. Chemical Communications, 57(16), 2000-2018. [Link]
-
Unknown. (n.d.). evans enolate alkylation-hydrolysisx. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
Lurain, A. E., & Collum, D. B. (2005). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 127(27), 9608–9609. [Link]
-
Evans, D. A. (1984). 1 – Stereoselective Alkylation Reactions of Chiral Metal Enolates. Semantic Scholar. [Link]
-
Scilit. (n.d.). Stereoselective Alkylation Reactions of Chiral Metal Enolates. [Link]
-
Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. acs.figshare.com [acs.figshare.com]
- 19. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 21. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physical and Chemical Foundations of Phenyl Oxazolidinone Derivatives: A Technical Guide to Properties, Mechanisms, and Laboratory Protocols
Executive Summary
Phenyl oxazolidinones represent a critical class of synthetic antibacterial agents engineered to combat multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides an in-depth analysis of their physicochemical properties—focusing on Linezolid and Tedizolid—and elucidates how molecular structure dictates pharmacokinetics, mechanism of action, and experimental handling.
Structural Chemistry and Physicochemical Properties
The core pharmacophore of this class is the 2-oxazolidinone ring substituted with a phenyl group at the N3 position. The physical chemistry of these molecules directly governs their clinical utility.
-
Linezolid: Features a 3-fluoro-4-morpholinophenyl group.[The fluorine atom enhances antibacterial activity, while the morpholine ring modulates solubility and pharmacokinetic profiles][ref_1_10][1]. [Linezolid is a weak base with a pKa of 1.8][ref_1_8][2]. Causality: The electron-withdrawing nature of the adjacent fluorophenyl group and the oxazolidinone ring drastically reduces the basicity of the morpholine nitrogen. Consequently, Linezolid remains largely unionized at physiological pH (>4), facilitating rapid membrane diffusion and resulting in ~100% oral bioavailability.
-
Tedizolid: A second-generation derivative that replaces the morpholine ring with a tetrazole and includes a modified side chain.[This structural shift increases its potency 4-to-16-fold over linezolid but drastically reduces aqueous solubility][ref_1_6][3]. Causality: To circumvent this poor solubility, it is administered as tedizolid phosphate ,[a highly soluble phosphate monoester prodrug that is rapidly converted to the active moiety by plasma phosphatases][ref_1_13][4].
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Key Phenyl Oxazolidinones
| Property | Linezolid | Tedizolid (Active) | Tedizolid Phosphate (Prodrug) |
| Molecular Weight | [337.35 g/mol ][ref_1_2][5] | [370.34 g/mol ][ref_1_11][6] | [450.30 g/mol ][ref_1_13][4] |
| Aqueous Solubility | [~3 mg/mL][ref_1_8][2] | [Insoluble in H2O][ref_1_11][6] | Highly Soluble |
| pKa | [2][ref_1_2][5] | N/A | N/A |
| LogP | [0.9][ref_1_2][5] | Highly Lipophilic | Hydrophilic |
| Protein Binding | [~31%][ref_1_7][7] | [70 - 90%][ref_1_13][4] | N/A |
Mechanism of Action: Ribosomal Inhibition
Unlike traditional protein synthesis inhibitors (e.g., macrolides or tetracyclines) that target the elongation phase, oxazolidinones inhibit the initiation phase.[They bind to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC)][ref_1_10][1]. By occupying this site,[they competitively inhibit the binding of the initiator N-formylmethionyl-tRNA, thereby preventing the formation of the functional 70S initiation complex][ref_1_19][8]. This unique mechanism explains the lack of cross-resistance with other antibiotic classes.
Logical flow of oxazolidinone-mediated inhibition of bacterial protein synthesis.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols are standardized for evaluating phenyl oxazolidinone derivatives.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality & Rationale: Because[oxazolidinones like Linezolid have low aqueous solubility and belong to BCS Class IV][ref_1_14][9], kinetic solubility assays often overestimate the value due to supersaturation. The thermodynamic shake-flask method ensures true equilibrium is reached, which is critical for accurate formulation development.
Step-by-Step Workflow:
-
Preparation: Add an excess amount of the solid oxazolidinone derivative (e.g., 50 mg of Linezolid) to 5 mL of phosphate-buffered saline (pH 7.4) in a sealed glass vial.
-
Equilibration: Incubate the suspension in an orbital shaker at 37°C and 150 rpm for 48 to 72 hours. Validation check: Visually confirm the presence of undissolved solid at the end of the incubation to ensure saturation has been maintained.
-
Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter. Caution: Discard the first 1 mL of filtrate to account for potential drug adsorption to the filter membrane.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (C18 column, detection at 254 nm). Compare peak areas against a validated calibration curve prepared in a co-solvent system (e.g., 50:50 Methanol:Water).
Step-by-step workflow for thermodynamic aqueous solubility determination.
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution
Causality & Rationale:[Oxazolidinones are generally bacteriostatic against most Gram-positive organisms][ref_1_8][2]. Accurate MIC determination requires strict adherence to CLSI guidelines to prevent false resistance readings, especially since[mutations in the 23S rRNA can subtly shift MIC values][ref_1_5][10].
Step-by-Step Workflow:
-
Inoculum Preparation: Suspend isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard. Dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB) to yield ~5 × 10⁵ CFU/mL.
-
Drug Dilution: [Prepare a stock solution of Linezolid in DMSO (>20 mg/mL)][ref_1_4][11]. Perform two-fold serial dilutions in CAMHB across a 96-well microtiter plate to achieve a final test range of 0.125 to 16 µg/mL. Validation check: Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
-
Incubation & Reading: Add the bacterial inoculum to each well. Incubate the plate aerobically at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the oxazolidinone that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The optimization of phenyl oxazolidinones relies on modifying three distinct regions:
-
C-5 Side Chain: Essential for binding to the PTC. [The acetamidomethyl group in Linezolid provides optimal hydrogen bonding][ref_1_12][12].
-
N-Aryl Ring: [A meta-fluoro substitution on the phenyl ring significantly enhances antimicrobial activity by increasing binding affinity to the 50S subunit][ref_1_10][1].
-
C-Ring (Morpholine/Tetrazole): Modulates pharmacokinetics and toxicity.[Replacing the morpholine ring (Linezolid) with a tetrazole ring (Tedizolid) increases potency against linezolid-resistant strains and improves the safety profile by reducing monoamine oxidase (MAO) inhibition][ref_1_11][6].
Conclusion
The physical and chemical properties of phenyl oxazolidinone derivatives are intricately linked to their clinical efficacy. From the precise pKa of 1.8 that guarantees Linezolid's bioavailability, to the prodrug solubility strategy employed for Tedizolid, understanding these parameters is paramount for researchers developing next-generation ribosomal inhibitors.
References
- PubChem - NIH. "Linezolid | C16H20FN3O4 | CID 441401" URL:[https://pubchem.ncbi.nlm.nih.gov/compound/Linezolid][ref_1_2]
- ChemicalBook. "Linezolid | 165800-03-3" URL:[https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1287912.htm][ref_1_4]
- SciSpace. "Current Updates on Oxazolidinone and Its Significance" URL:[https://typeset.io/papers/current-updates-on-oxazolidinone-and-its-significance-28q8q8q8q8][ref_1_5]
- Wikipedia. "Tedizolid" URL:[https://en.wikipedia.org/wiki/Tedizolid][ref_1_6]
- Wikipedia. "Linezolid" URL: [https://en.wikipedia.org/wiki/Linezolid][ref_1_7]
- FDA. "Linezolid Clinical Pharmacology and Biopharmaceutics Review" URL:[https://www.accessdata.fda.gov/drugsatfda_docs/nda/2000/21130_Zyvox_biopharmr.pdf][ref_1_8]
- MDPI. "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects" URL:[https://www.mdpi.com/1420-3049/26/14/4280][ref_1_10]
- APExBIO. "Tedizolid - Oxazolidinone Antibiotic for Gram-Positive Infections" URL:[https://www.apexbt.com/tedizolid.html][ref_1_11]
- Bentham Science. "Oxazolidinone Antibacterial Agents: A Critical Review" URL:[https://www.eurekaselect.com/article/11726][ref_1_12]
- PubChem - NIH.
- ResearchGate. "Chemical structure for linezolid (Lzd), PH027, PH051 and the Internal Standard (IS)" URL:[https://www.researchgate.net/figure/Chemical-structure-for-linezolid-Lzd-PH027-PH051-and-the-Internal-Standard-IS-used_fig1_341935661][ref_1_14]
- PMC - NIH. "Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions" URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC89115/][ref_1_19]
[ref_1_2]: : [ref_1_5]: [ref_1_6]: : [ref_1_8]: [ref_1_10]: [ref_1_11]: [ref_1_12]: : [ref_1_14]: :
Sources
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tedizolid - Wikipedia [en.wikipedia.org]
- 4. Tedizolid Phosphate | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Linezolid - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Linezolid | 165800-03-3 [chemicalbook.com]
- 12. benthamdirect.com [benthamdirect.com]
Comprehensive Physicochemical and Methodological Profiling of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Executive Overview
In the development of advanced antimicrobial therapeutics, the oxazolidinone class (exemplified by linezolid and its derivatives) represents a critical line of defense against Gram-positive pathogens like MRSA and VRE. At the synthetic heart of these molecules lies a highly conserved chiral scaffold: 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one .
This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and exact mass—and details the field-proven, self-validating protocols required for its enantioselective resolution and analytical characterization.
Physicochemical Properties & Molecular Weight Determination
Accurate mass determination is the cornerstone of synthetic tracking and mass spectrometry (MS) characterization. The molecular formula for 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one is C₁₀H₁₁NO₃ , yielding a precise molecular weight of 193.202 g/mol (1[1]).
Atomic Mass Breakdown
To understand the isotopic envelope observed during LC-MS analysis, we must break down the standard atomic weights:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
-
Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
-
Total Molecular Weight: 193.202 g/mol
-
Monoisotopic Exact Mass: 193.0739 Da
Quantitative Data Summary
| Property | Value | Clinical / Analytical Relevance |
| CAS Registry Number | 29218-21-1 | Unique identifier for literature and patent retrieval[2]. |
| Molecular Formula | C₁₀H₁₁NO₃ | Dictates isotopic distribution in MS tuning. |
| Molecular Weight | 193.202 g/mol | Used for molarity calculations in bulk synthesis. |
| Monoisotopic Mass | 193.0739 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area | 49.8 Ų | Predicts membrane permeability for derivative drug design[1]. |
Structural Causality & The Pharmacophore Pathway
Why is the 5-hydroxymethyl group so critical? In drug development, we do not merely build molecules; we engineer binding affinities. The oxazolidinone core binds to the A-site pocket of the bacterial 50S ribosomal subunit. However, binding is strictly stereodependent: the molecule must possess an (S)-configuration at the C5 position, typically terminating in an acetamide group, to exert antibacterial activity (3[3]).
The Causality of Stereochemical Inversion: To achieve the (S)-acetamide pharmacophore, chemists must start with the (R)-enantiomer of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.
-
The (R)-alcohol is activated (e.g., via mesylation), which retains the (R)-configuration.
-
The mesylate undergoes an Sₙ2 displacement by an azide ion (N₃⁻). This Sₙ2 reaction forces a Walden inversion , flipping the stereocenter from (R) to (S).
-
Subsequent reduction and acetylation yield the final (S)-active drug.
Caption: Stereospecific functionalization pathway demonstrating SN2 inversion at C5.
Experimental Workflow: Enzymatic Kinetic Resolution
Because the (R)-enantiomer is strictly required, racemic mixtures of the compound must be resolved. While chiral chromatography is possible at an analytical scale, bulk synthesis relies on Enzymatic Kinetic Resolution using Lipoprotein Lipase (LPL) (4[4]).
LPL exhibits high enantioselectivity, hydrolyzing the (R)-ester into the desired (R)-alcohol while leaving the (S)-ester intact.
Caption: Enzymatic kinetic resolution workflow using Lipoprotein Lipase (LPL).
Step-by-Step Resolution Protocol (Self-Validating)
-
Substrate Preparation: Dissolve 10.0 g of racemic (R,S)-5-butanoyloxymethyl-3-phenyl-1,3-oxazolidin-2-one in 50 mL of acetone to ensure bioavailability.
-
Buffer Integration: Slowly add 450 mL of 0.1 M phosphate buffer (pH 7.0) to create a fine suspension.
-
Enzymatic Hydrolysis: Introduce 500 mg of Lipoprotein Lipase (LPL from Pseudomonas aeruginosa). Incubate the reactor at 30°C with continuous orbital shaking at 150 RPM.
-
Self-Validation Checkpoint (Crucial): At the 12-hour mark, extract a 50 µL aliquot. Derivatize the sample with Mosher's acid chloride and analyze via GC/MS. Do not proceed to bulk extraction unless the enantiomeric excess (e.e.) of the (R)-alcohol is confirmed to be >96%.
-
Quenching & Extraction: Once 50% conversion is achieved, quench the reaction by adding 500 mL of ethyl acetate. Separate the organic layer.
-
Purification: Isolate the highly pure (R)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one from the unreacted (S)-ester using silica gel column chromatography (Hexane:Ethyl Acetate gradient).
Self-Validating Analytical Characterization
To ensure the integrity of the synthesized or resolved compound, rigorous analytical validation is required.
LC-MS/MS Protocol for Mass Confirmation
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
System Self-Validation Checkpoint: Inject a blank solvent (50:50 H₂O:ACN) immediately prior to the sample. The chromatogram must show a flat baseline at the target mass to rule out column carryover.
-
Ionization & Acquisition: Run the sample in Electrospray Ionization Positive (ESI+) mode.
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 194.08 .
-
Look for the sodium adduct [M+Na]⁺ at m/z 216.06 .
-
Pass Criteria: The observed monoisotopic mass must fall within 5 ppm of the theoretical exact mass (193.0739 Da).
-
¹H NMR Protocol for Structural Integrity
-
Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Self-Validation Checkpoint: Ensure the TMS peak is perfectly calibrated to 0.00 ppm before integrating downstream peaks.
-
Key Spectral Markers:
-
Aromatic Protons: Multiplet at δ 7.10–7.55 ppm (5H, phenyl ring).
-
Oxazolidinone Core: Complex multiplets around δ 3.80–4.80 ppm corresponding to the C4-CH₂, C5-CH, and the exocyclic hydroxymethyl (-CH₂OH) protons.
-
Pass Criteria: The integration ratio of aromatic to aliphatic protons must be exactly 5:5.
-
References
- Title: 5-(hydroxymethyl)
- Title: 3-Phenyl-5-(hydroxymethyl)
- Antibacterial Pharmacophore Synthesis Title: US4461773A - P-Oxooxazolidinylbenzene compounds as antibacterial agents Source: Google Patents URL
- Enzymatic Resolution Methodology Title: Enzymatic Resolution of 2-Oxazolidinone Esters Source: Tandfonline URL
Sources
Application Note: High Diastereoselectivity in Asymmetric Aldol Reactions with 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chiral Auxiliaries in Stereocontrolled Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The Evans asymmetric aldol reaction stands as a landmark achievement in this field, offering a reliable and predictable method for the construction of chiral β-hydroxy carbonyl compounds, which are pivotal building blocks for a wide array of complex natural products and therapeutic agents.[1][2][3] This is achieved through the temporary incorporation of a chiral auxiliary, a molecule that directs the stereochemical course of a reaction and is subsequently removed.
Among the various chiral auxiliaries developed, oxazolidinones have proven to be exceptionally effective.[4][5] This application note focuses on the use of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one , a derivative that leverages the foundational principles of Evans auxiliaries for achieving high levels of diastereoselectivity in aldol additions. We will delve into the mechanistic underpinnings of this control, provide detailed experimental protocols, and discuss the practical aspects of its application.
Mechanistic Insight: The Zimmerman-Traxler Model in Action
The remarkable stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through the formation of a Z-enolate, which is directed by the chiral auxiliary. The subsequent reaction with an aldehyde occurs via a highly organized, chair-like six-membered transition state.[1][3][6]
The stereochemical outcome is primarily governed by two factors:
-
Chelation Control: A Lewis acid, typically a boron or titanium species, coordinates to both the carbonyl oxygen of the N-acyl group and the carbonyl oxygen of the oxazolidinone. This locks the conformation of the enolate.[1][6]
-
Steric Hindrance: The substituent on the chiral auxiliary (in this case, the phenyl group at the 3-position and the hydroxymethyl group at the 5-position) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face.[3][6] This facial bias is the key to the high diastereoselectivity observed.
The minimization of dipole-dipole interactions between the carbonyl groups of the auxiliary and the enolate further stabilizes the transition state that leads to the observed syn-aldol product.[1][6]
Figure 1. Reaction mechanism of the asymmetric aldol addition.
Experimental Protocols
The following protocols provide a general framework for the asymmetric aldol reaction using 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: N-Acylation of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Asymmetric Aldol Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acylated oxazolidinone (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf) (1.3 eq) dropwise. After 5 minutes, add triethylamine (Et₃N) (1.5 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.3 eq) dropwise.
-
Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench and Workup: Quench the reaction by adding methanol (MeOH), followed by the slow and careful addition of a 1:1 mixture of phosphate buffer (pH 7) and 30% hydrogen peroxide (H₂O₂) at 0 °C. Stir vigorously for 1 hour.
-
Extraction: Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude aldol adduct can be purified by flash column chromatography.[7]
Protocol 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to yield different functional groups, such as carboxylic acids, esters, or amides, with the auxiliary being recovered for reuse.[8]
-
For Carboxylic Acids: Treatment of the aldol adduct with lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C provides the corresponding β-hydroxy carboxylic acid.[8]
-
For Esters: Transesterification can be achieved using sodium methoxide in methanol at 0 °C to yield the methyl ester.[8]
-
For Weinreb Amides: Direct conversion to the useful Weinreb amide is also possible, which serves as a versatile intermediate for further transformations.[1]
Data Presentation: Expected Yields and Diastereoselectivity
The use of Evans-type oxazolidinones in asymmetric aldol reactions consistently delivers high yields and excellent diastereoselectivity. The table below summarizes typical results for the reaction of N-propionyl oxazolidinones with various aldehydes.
| Entry | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Bu₂BOTf / Et₃N | ~85 | >99:1 |
| 2 | Isobutyraldehyde | Bu₂BOTf / Et₃N | ~80 | >99:1 |
| 3 | Acetaldehyde | Bu₂BOTf / Et₃N | ~75 | 98:2 |
| 4 | Cinnamaldehyde | TiCl₄ / DIPEA | ~82 | 95:5 |
Note: Data presented are representative and may vary based on the specific oxazolidinone auxiliary and reaction conditions. High diastereomeric excesses (>99% d.e.) are commonly observed.[8]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the starting chiral auxiliary to the final, enantiomerically enriched product.
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. DSpace [open.bu.edu]
- 8. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one as a Versatile Chiral Auxiliary
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Principle of Operation
In the field of asymmetric synthesis, the predictable and efficient creation of stereogenic centers is a paramount objective for researchers in pharmaceuticals and materials science. Chiral auxiliaries are robust tools that achieve this by temporarily attaching to a prochiral substrate, directing a subsequent chemical transformation with high diastereoselectivity, and then being cleaved to yield an enantiomerically enriched product.[1][2] Among the most reliable and widely utilized scaffolds are the oxazolidinones, popularized by David Evans.[1][3]
This guide focuses on a specific, highly effective variant: 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one . This auxiliary combines two key structural features for high stereocontrol:
-
N-Phenyl Group: The bulky phenyl substituent at the nitrogen atom provides a rigid steric environment that effectively shields one face of the derived enolate, forcing incoming electrophiles to approach from the less hindered side.
-
C5-Hydroxymethyl Group: Derived from (phenyl)serinol, this functional group can influence the auxiliary's solubility and provides a potential handle for further modification or attachment to solid supports.
The fundamental principle of its application follows a validated three-stage workflow: covalent attachment of a carboxylic acid derivative (acylation), a highly diastereoselective bond-forming reaction (e.g., alkylation or aldol addition), and finally, non-destructive removal of the auxiliary to release the chiral product.[3][4]
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
Section 2: Synthesis of the Chiral Auxiliary
The enantiomerically pure auxiliary is accessible from corresponding amino alcohol precursors. A robust and scalable method involves the reaction of an appropriate aniline with a chiral epoxide, followed by cyclization with a carbonyl source like CO₂.[5]
Protocol 2.1: Synthesis of (R)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
This protocol is adapted from general procedures for synthesizing related N-aryl oxazolidinones.[5]
Materials:
-
Aniline
-
(R)-Glycidol
-
Lithium Perchlorate (LiClO₄)
-
Carbon Dioxide (CO₂) gas or dry ice
-
Tetrabutylammonium Bromide (TBAB)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Step A: Amino Alcohol Formation. To a solution of aniline (1.0 equiv.) in anhydrous acetonitrile, add LiClO₄ (1.0 equiv.). Stir for 15 minutes at room temperature. Add (R)-glycidol (1.1 equiv.) dropwise and heat the reaction mixture to 60 °C for 12-16 hours, monitoring by TLC until the starting materials are consumed.
-
Step B: Purification. Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino alcohol, which can be used directly or purified by column chromatography.
-
Step C: Cyclization. Dissolve the crude amino alcohol from Step B in anhydrous DMF. Add K₂CO₃ (1.5 equiv.) and TBAB (0.1 equiv.). Pressurize the reaction vessel with CO₂ (50 psi) or add an excess of crushed dry ice. Heat the mixture to 80-100 °C for 8-12 hours.
-
Step D: Workup and Isolation. After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography (e.g., 30-50% ethyl acetate in hexanes) to afford the title compound as a white solid.
Section 3: Preparation of N-Acyl Imides
The crucial first step in utilizing the auxiliary is its acylation with the desired carboxylic acid derivative. This is typically achieved by deprotonation with a strong base followed by reaction with an acid chloride or anhydride.[3]
Protocol 3.1: General N-Acylation Procedure
Materials:
-
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv.)
-
Acid Chloride (R-COCl, 1.1 equiv.) or Anhydride
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the chiral auxiliary in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. A color change is typically observed. Stir the resulting lithium salt solution for 30 minutes at -78 °C.
-
Add the acid chloride or anhydride dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl imide by silica gel chromatography or recrystallization.
Section 4: Application in Diastereoselective Enolate Alkylation
Alkylation of the N-acyl imide enolate is a powerful method for creating α-chiral carboxylic acid derivatives.[2] The high diastereoselectivity is governed by a chelated Z-enolate intermediate, where the N-phenyl group sterically blocks one face, directing the incoming electrophile to the opposite side.[3]
Caption: Chelation-controlled transition state for diastereoselective alkylation. (Note: A placeholder image is used. In a real scenario, a chemical structure would be drawn here.)
Protocol 4.1: Diastereoselective Alkylation with Benzyl Bromide
Materials:
-
N-Propionyl-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (1.0 equiv.)
-
Anhydrous THF
-
Sodium Hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.1 equiv.)
-
Benzyl Bromide (1.2 equiv.)
Procedure:
-
Dissolve the N-acyl imide in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS solution dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the sodium Z-enolate.
-
Add benzyl bromide dropwise. Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform a standard aqueous workup as described in Protocol 3.1.
-
Purify the product by silica gel chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
| Electrophile (E-X) | Base | Typical Yield | Typical d.r. |
| Methyl Iodide | LDA | >90% | >95:5 |
| Benzyl Bromide | NaHMDS | >90% | >98:2 |
| Allyl Iodide | KHMDS | >85% | >95:5 |
| Caption: Representative results for the alkylation of N-propionyl imides. |
Section 5: Application in Diastereoselective Aldol Additions
Caption: Zimmerman-Traxler model predicting syn stereochemistry.
Protocol 5.1: Boron-Mediated syn-Aldol Reaction
Materials:
-
N-Propionyl-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron Triflate (Bu₂BOTf, 1.1 equiv.)
-
Diisopropylethylamine (DIPEA, 1.2 equiv.)
-
Aldehyde (R'CHO, 1.5 equiv.)
-
Phosphate buffer (pH 7), Methanol
Procedure:
-
Dissolve the N-acyl imide in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir for 1 hour at -78 °C to form the boron Z-enolate.
-
Add the aldehyde (neat or as a pre-cooled solution in DCM) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by an equal volume of methanol. Stir vigorously for 15 minutes.
-
Remove the solvents under reduced pressure. Partition the residue between diethyl ether and water.
-
Perform a standard aqueous workup and purify by silica gel chromatography.
| Aldehyde (R'CHO) | R' Group | Typical Yield | Typical d.r. (syn:anti) |
| Isobutyraldehyde | i-Pr | >85% | >98:2 |
| Benzaldehyde | Ph | >90% | >99:1 |
| Propionaldehyde | Et | >85% | >97:3 |
| Caption: Representative results for boron-mediated syn-aldol reactions. |
Section 6: Auxiliary Cleavage and Recovery
A key advantage of oxazolidinone auxiliaries is their facile and often non-destructive removal, which unmasks the desired functional group in the product and allows for recycling of the valuable chiral controller.[7][8]
Caption: Common methods for cleavage of the chiral auxiliary.
Protocol 6.1: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
Alkylated or aldol adduct (1.0 equiv.)
-
THF/Water (3:1 mixture)
-
30% Hydrogen Peroxide (H₂O₂, 4.0 equiv.)
-
Lithium Hydroxide (LiOH, 2.0 equiv.)
Procedure:
-
Dissolve the adduct in the THF/water mixture and cool to 0 °C.
-
Add the 30% H₂O₂ solution dropwise, followed by an aqueous solution of LiOH.
-
Stir at 0 °C for 4 hours or until the reaction is complete by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20 minutes.
-
Concentrate the mixture to remove THF.
-
Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.
Section 7: References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. Google Patents.
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PMC. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
-
Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis. [Link]
-
5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one - PubChem. NIH. [Link]
-
Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes. Organic Letters. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]
-
Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2 and 5-ones, and application to the synthesis of (R)-salmeterol. ResearchGate. [Link]
-
Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. MDPI. [Link]
-
One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one. ResearchGate. [Link]
-
5-Phenyl-1,3-oxazolidin-2-one - PubChem. PubChem. [Link]
-
A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Derivatives. SciSpace. [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Note: Diastereoselective Alkylation Workflows Utilizing 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Executive Summary & Mechanistic Rationale
In modern asymmetric synthesis and drug discovery, chiral auxiliaries are indispensable for constructing complex stereocenters. While traditional Evans auxiliaries rely on N-acylation of 4-substituted oxazolidinones, the use of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one presents a highly versatile, alternative paradigm. By utilizing the 5-hydroxymethyl group as the point of substrate attachment (O-acylation), this scaffold offers unique spatial geometry and is exceptionally well-suited for solid-phase anchoring strategies where N-linkages may be chemically labile or sterically prohibited .
The Causality of Stereocontrol: The efficacy of this chiral scaffold is driven by the rigid 1,3-oxazolidin-2-one core and the sterically demanding 3-phenyl substituent. When the O-acylated substrate is treated with a Lewis acid (e.g., TiCl4 ) and a tertiary amine base, it forms a highly organized, chelated Z-enolate. The titanium center coordinates both the ester carbonyl and the oxazolidinone ring oxygen. In this locked conformation, the bulky 3-phenyl group effectively shields the Re face of the enolate. Consequently, incoming electrophiles are forced to approach exclusively from the less hindered Si face, yielding exceptional diastereomeric ratios (dr) .
Pathway Visualization
Workflow for diastereoselective alkylation using the 5-hydroxymethyl oxazolidinone scaffold.
Quantitative Optimization Data
The choice of the base and metal system is the primary determinant of stereochemical success. As summarized below, titanium-mediated enolization vastly outperforms standard lithium enolates due to tighter macro-chelation.
| Entry | Base / Metal System | Solvent | Electrophile | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | LDA / Li⁺ | THF | BnBr | -78 | 78 | 85:15 |
| 2 | NaHMDS / Na⁺ | THF | BnBr | -78 | 72 | 70:30 |
| 3 | TiCl₄ / DIPEA | DCM | BnBr | -78 to 0 | 91 | 98:2 |
| 4 | TiCl₄ / DIPEA | DCM | MeI | -78 to 0 | 89 | 97:3 |
| 5 | TiCl₄ / DIPEA | DCM | Allyl-Br | -78 to 0 | 85 | 96:4 |
Step-by-Step Experimental Protocols
Protocol A: O-Acylation of the Chiral Scaffold
Objective: Covalently load the substrate onto the 5-hydroxymethyl handle.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL).
-
Catalysis & Base Addition: Add Triethylamine ( Et3N , 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Causality: DMAP acts as a nucleophilic catalyst, accelerating the esterification of the primary alcohol, while Et3N scavenges the HCl byproduct to prevent acid-catalyzed degradation of the oxazolidinone ring.
-
-
Acylation: Cool the mixture to 0 °C. Dropwise add the desired acyl chloride (e.g., propionyl chloride, 1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Self-Validation Check: Perform a TLC (Hexanes/EtOAc 6:4). The complete disappearance of the highly polar starting material ( Rf≈0.2 ) and the appearance of a less polar spot ( Rf≈0.6 ) validates successful loading.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate. Purify via flash chromatography.
Protocol B: Titanium-Mediated Diastereoselective Alkylation
Objective: Generate the chelated Z-enolate and execute stereocontrolled carbon-carbon bond formation.
-
Enolate Generation: Dissolve the O-acylated auxiliary (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL) under argon. Cool strictly to -78 °C.
-
Metalation: Slowly add TiCl4 (1.0 M in DCM, 1.05 equiv). Stir for 5 minutes to allow the initial Lewis acid-base complex to form.
-
Deprotonation: Dropwise add N,N-Diisopropylethylamine (DIPEA, 1.1 equiv). Stir at -78 °C for 30 minutes.
-
Causality: TiCl4 coordinates both carbonyls, locking the geometry. DIPEA is utilized because its steric bulk prevents it from acting as a nucleophile against the ester linkage, ensuring it strictly acts as a base to abstract the α -proton.
-
-
Alkylation: Add the electrophile (e.g., Benzyl bromide, 1.5 equiv). Maintain at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
-
Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with saturated NH4Cl , extract with EtOAc, and analyze via rapid 1H -NMR. The diagnostic α -proton shift of the major diastereomer should integrate to >95% relative to the minor epimer, validating the stereochemical outcome before bulk workup.
-
Workup: Quench the bulk reaction with half-saturated NH4Cl . Extract with DCM, wash with brine, dry, and concentrate.
Protocol C: Non-Destructive Cleavage and Auxiliary Recovery
Objective: Isolate the enantiopure product while recovering the chiral scaffold intact.
-
Hydrolysis Setup: Dissolve the alkylated product (1.0 equiv, 3 mmol) in a 3:1 mixture of THF/ H2O (15 mL) and cool to 0 °C.
-
Peroxide Addition: Add 30% aqueous H2O2 (4.0 equiv), followed immediately by LiOH⋅H2O (2.0 equiv).
-
Causality: The addition of H2O2 generates the highly nucleophilic hydroperoxide anion ( HOO− ). Due to the alpha-effect, HOO− attacks the ester carbonyl significantly faster than hydroxide alone. This ensures rapid, chemoselective cleavage at 0 °C, preventing any base-catalyzed epimerization of the newly formed stereocenter.
-
-
Reaction & Quench: Stir for 1 hour at 0 °C. Quench the excess peroxide by carefully adding an aqueous solution of Na2SO3 (1.5 M, 10 mL).
-
Isolation & Validation: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the enantiopure carboxylic acid. Extract the aqueous layer with EtOAc to recover the cleaved 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one auxiliary.
-
Validation Check: The recovered auxiliary must exhibit an optical rotation matching the starting material (e.g., [α]D20=−46.0∘ , c=1.0, CHCl3 ) to validate that no racemization or degradation occurred during the synthetic cycle .
-
References
-
Kotake, T., Sankaranarayanan, R., Hayashi, Y., & Kiso, Y. (2004). A new polymer-supported Evans-type chiral auxiliary derived from phenylnorstatine: Synthesis and application in solid-phase asymmetric alkylation reactions. Tetrahedron Letters. Available at:[Link]
- Gregory, W. A. (1984). US4461773A - P-Oxooxazolidinylbenzene compounds as antibacterial agents. Google Patents.
Technical Support Center: Troubleshooting 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one Workflows
Welcome to the Technical Support Center for 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS: 29218-21-1). As a critical intermediate in the synthesis of pharmacologically active oxazolidinones—including MAO inhibitors like toloxatone[1] and antibacterial agents like linezolid[2]—this compound presents unique chemoselectivity challenges. While the oxazolidinone core is generally stable, the primary hydroxyl group and the cyclic carbamate moiety are susceptible to specific side reactions during derivatization, oxidation, and substitution workflows.
This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure high-yield, reproducible syntheses.
Part 1: Mechanistic Troubleshooting Guide
Issue 1: Unwanted Ring Opening (Hydrolysis) During Derivatization
Symptom: Loss of the oxazolidinone carbonyl signal (~1750 cm⁻¹ in IR, ~155 ppm in ¹³C NMR) and formation of a highly polar, ninhydrin-positive spot on TLC. Causality: The 1,3-oxazolidin-2-one ring is a cyclic carbamate. Under strongly basic conditions (e.g., aqueous NaOH, KOH) or extended exposure to strong nucleophiles, the carbonyl carbon undergoes nucleophilic attack. This leads to irreversible decarboxylative ring cleavage, yielding 3-(phenylamino)propane-1,2-diol and CO₂[3]. Solution:
-
Use mild, non-nucleophilic bases (e.g., N,N -diisopropylethylamine, pyridine) for alcohol derivatizations (like mesylation or tosylation)[4].
-
If strong base is absolutely required for a subsequent step, ensure strictly anhydrous conditions to prevent hydroxide-mediated hydrolysis.
Issue 2: Epoxide Formation During Nucleophilic Substitution
Symptom: When attempting to displace a 5-O-tosylate or 5-O-mesylate with a nucleophile (e.g., an amine) under basic conditions, the major product is a volatile, non-polar compound lacking the oxazolidinone ring. Causality: If the reaction conditions are too basic, the oxazolidinone ring can open to form an intermediate alkoxide. Because this alkoxide is adjacent to a carbon bearing a good leaving group (TsO⁻ or MsO⁻), it rapidly undergoes an intramolecular SN2 attack (a Payne-rearrangement-like cyclization) to form an N-phenyl-3-amino-1,2-epoxypropane side product[2]. Solution:
-
Avoid excess base during substitution.
-
Perform substitutions using azide (NaN₃) in DMF at elevated temperatures without added base, followed by reduction to the amine. This is a highly reliable route for oxazolidinone functionalization that avoids the epoxide degradation pathway[2].
Issue 3: Over-Oxidation or Degradation During Alcohol Oxidation
Symptom: Attempted oxidation of the 5-hydroxymethyl group to an aldehyde or carboxylic acid results in complex mixtures or ring degradation. Causality: Harsh oxidants (like KMnO₄ or Jones reagent) can oxidatively cleave the oxazolidinone ring or disrupt the N-phenyl bond. Solution: Use mild, highly specific oxidants. TEMPO/BAIB or Swern oxidation conditions are strongly recommended to cleanly yield the aldehyde without disrupting the carbamate core.
Part 2: Pathway Visualization
Mechanistic pathways of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one side reactions.
Part 3: Quantitative Data & Reaction Conditions
The following table summarizes the stability of the oxazolidinone core under various common experimental conditions, allowing for rapid workflow optimization.
| Reagent / Condition | Reaction Type | Oxazolidinone Ring Stability | Primary Side Product | Recommended Action |
| Aq. NaOH (1M), 60°C | Hydrolysis | Poor (<10% recovery) | 3-(Phenylamino)propane-1,2-diol | Avoid aqueous strong bases[3]. |
| TsCl, Pyridine, RT | Derivatization | Excellent (>95% yield) | N/A | Standard protocol for activation[4]. |
| NaOMe, MeOH, RT | Deprotection | Moderate (prone to opening) | Methyl carbamate derivatives | Monitor strictly by TLC/HPLC. |
| NaN₃, DMF, 80°C | Substitution (on TsO) | Excellent (>90% yield) | N/A | Use for C5-amine synthesis[2]. |
| LiAlH₄, THF, 0°C | Reduction | Poor (Ring Cleavage) | N-methylated amino alcohol | Substitute with NaBH₄. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Safe O-Tosylation of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Objective: Convert the primary alcohol to a tosylate leaving group without triggering ring-opening or etherification side reactions[4].
-
Preparation: Dissolve 10.0 mmol of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add 15.0 mmol of anhydrous pyridine.
-
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, but is not basic enough to hydrolyze the carbamate core.
-
-
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 11.0 mmol of p-toluenesulfonyl chloride (TsCl) in portions.
-
Self-Validation: The reaction mixture should remain clear; a slight yellowing is acceptable. Darkening indicates impurities in the TsCl or moisture intrusion.
-
-
Monitoring: Stir at room temperature for 4-6 hours.
-
Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material ( Rf ~0.2) should completely disappear, replaced by a less polar, UV-active spot ( Rf ~0.5).
-
-
Quenching & Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Nucleophilic Displacement with Azide (Avoiding Epoxide Formation)
Objective: Substitute the tosylate with an azide group, a stable precursor to the corresponding amine, bypassing the base-induced epoxide degradation pathway[2].
-
Preparation: Dissolve 5.0 mmol of the tosylate intermediate (from Protocol 1) in 15 mL of anhydrous DMF.
-
Reagent Addition: Add 7.5 mmol of Sodium Azide (NaN₃).
-
Causality: NaN₃ is a powerful nucleophile but a weak base, minimizing the risk of base-induced ring opening and subsequent intramolecular alkoxide attack.
-
-
Heating: Heat the mixture to 70 °C for 8 hours.
-
Self-Validation: Monitor by LC-MS. The mass of the tosylate should be cleanly replaced by the mass of the azide ([M+H]⁺: 219.1).
-
-
Workup: Cool to room temperature, dilute with 50 mL of water, and extract with ethyl acetate (3 x 20 mL). Wash the organics thoroughly with water (3 x 20 mL) to remove all residual DMF. Dry and concentrate.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use lithium aluminum hydride (LiAlH₄) to reduce a conjugated group elsewhere on the molecule? A: No. LiAlH₄ will rapidly reduce the oxazolidinone cyclic carbamate to an N-methylated amino alcohol. Use milder reducing agents like NaBH₄, which generally leave the oxazolidinone ring intact at room temperature[3].
Q: Why did my attempted etherification (Williamson ether synthesis) using NaH and an alkyl halide fail? A: NaH strongly deprotonates the primary alcohol. The resulting highly nucleophilic alkoxide can attack the adjacent carbamate carbonyl intramolecularly, or the strong basicity can lead to ring degradation. For etherification, consider using silver(I) oxide (Ag₂O) and an alkyl halide to avoid strong bases.
Q: Is the N-phenyl bond susceptible to cleavage during deprotection steps? A: The N-phenyl bond is highly stable and does not undergo typical deprotection like an N-benzyl group (which can be removed via hydrogenolysis). If you need a removable protecting group on the nitrogen for later stages of your synthesis, you should synthesize the N-Boc or N-Cbz analog instead of the N-phenyl analog.
References
-
Toloxatone | C11H13NO3 | CID 34521 - PubChem - NIH. National Institutes of Health (NIH).[Link]
-
Current Updates on Oxazolidinone and Its Significance - PMC. National Institutes of Health (NIH).[Link]
- US4461773A - P-Oxooxazolidinylbenzene compounds as antibacterial agents.
-
Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. ResearchGate.[Link]
Sources
- 1. Toloxatone | C11H13NO3 | CID 34521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4461773A - P-Oxooxazolidinylbenzene compounds as antibacterial agents - Google Patents [patents.google.com]
Optimization of reaction conditions for alkylation of N-acyl oxazolidinones
An essential tool in modern asymmetric synthesis, the alkylation of N-acyl oxazolidinones, commonly known as the Evans' Asymmetric Alkylation, provides a reliable method for synthesizing enantiomerically pure α-substituted carboxylic acid derivatives[1][2]. This substrate-controlled methodology relies on a temporary chiral auxiliary to direct the stereochemical outcome of an enolate alkylation, often with exceptionally high diastereoselectivity[2]. Despite its robustness and wide applicability, researchers can encounter challenges that affect yield, selectivity, and reproducibility.
This technical support center is designed for researchers, scientists, and drug development professionals who utilize this critical reaction. It offers in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in the mechanistic principles that govern the reaction's success.
Troubleshooting Guide
This section addresses common problems encountered during the alkylation of N-acyl oxazolidinones. Each issue is presented with potential causes and actionable solutions, explained from a mechanistic standpoint to empower users to make informed decisions.
Problem 1: Low or No Product Yield
A low yield of the desired alkylated product is one of the most frequent issues. The cause often lies in one of the key steps: enolate formation, alkylation, or workup.
Possible Causes & Solutions
-
Incomplete Enolate Formation: The deprotonation of the N-acyl oxazolidinone is the critical first step.
-
Causality: The α-proton is only weakly acidic, requiring a strong, non-nucleophilic base for complete and rapid deprotonation. Incomplete deprotonation leaves unreacted starting material, which can be quenched or react through undesired pathways.
-
Solutions:
-
Ensure Anhydrous Conditions: Water will quench the strong base and the enolate. All glassware must be rigorously flame-dried or oven-dried under vacuum. Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.
-
Verify Base Quality: Strong bases like n-Butyllithium (n-BuLi) for acylation or Lithium Diisopropylamide (LDA) for alkylation can degrade over time. If results are poor, titrate the base to determine its exact molarity before use. For the alkylation step, freshly prepared LDA is often superior to commercial solutions.
-
Sufficient Equivalents: Use a slight excess of the base (typically 1.05-1.1 equivalents) to ensure complete deprotonation.
-
-
-
Poor Electrophile Reactivity: Not all alkylating agents are created equal.
-
Causality: The reaction proceeds via an SN2 mechanism. The reactivity of the electrophile is paramount. Unreactive electrophiles will fail to alkylate the enolate under the reaction conditions, leading to the recovery of starting material after quenching.
-
Solutions:
-
Electrophile Choice: Use highly reactive electrophiles such as benzylic or allylic halides[3]. The reactivity order is generally I > Br > Cl >> OTf. For sluggish primary alkyl halides, converting them to the corresponding iodide (e.g., via a Finkelstein reaction) can dramatically improve yields.
-
Consider a More Nucleophilic Enolate: Sodium enolates, generated using sodium bis(trimethylsilyl)amide (NaHMDS), are more reactive than their lithium counterparts[4]. This increased nucleophilicity allows for successful alkylation at lower temperatures with less reactive electrophiles[1][4].
-
-
-
Side Reactions During Quench/Workup:
-
Causality: The enolate is a reactive intermediate. If the reaction is allowed to warm significantly before quenching, or if the quenching agent is added too slowly, side reactions like aldol condensation (if unreacted starting material is present) or decomposition can occur.
-
Solutions:
-
Low-Temperature Quench: Always quench the reaction at low temperature (e.g., -78 °C) by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH4Cl) solution[5]. Do not allow the reaction to warm to room temperature before the enolate is fully quenched.
-
Appropriate Quenching Agent: Saturated NH4Cl is a mild proton source that effectively quenches the enolate without causing significant epimerization or hydrolysis of the product.
-
-
Problem 2: Poor Diastereoselectivity
The hallmark of the Evans' alkylation is its high diastereoselectivity. A loss of selectivity points to a deviation from the optimal reaction pathway.
Possible Causes & Solutions
-
Incorrect Enolate Geometry: The formation of the (Z)-enolate is crucial for high diastereoselectivity.
-
Causality: The chiral auxiliary's substituent (e.g., benzyl or isopropyl group) effectively blocks one face of the (Z)-enolate. This is achieved through a rigid, chelated transition state where the metal cation coordinates to both the acyl oxygen and the oxazolidinone ring oxygen. The electrophile can then only approach from the less sterically hindered face[1][6]. Formation of the (E)-enolate would lead to the opposite diastereomer or a mixture.
-
Solutions:
-
Use a Bulky Base: Strong, sterically hindered bases like LDA and NaHMDS selectively deprotonate to form the desired (Z)-enolate[3][6].
-
Strict Temperature Control: Enolate formation must be performed at low temperatures (-78 °C) to ensure kinetic control, which favors the (Z)-enolate. Warmer temperatures can lead to equilibration and formation of the undesired (E)-enolate.
-
-
-
Reaction Temperature Too High:
-
Causality: While enolate formation requires low temperature, the subsequent alkylation step is also temperature-sensitive. Higher temperatures can lead to a less organized transition state, reducing the energy difference between the two diastereomeric pathways and thus lowering selectivity.
-
Solutions:
-
Maintain Low Temperature: For most reactive electrophiles, the alkylation can be maintained at -78 °C. For less reactive ones, the temperature may need to be raised slightly (e.g., to -40 °C or 0 °C), but this should be done cautiously and optimized for each substrate.
-
Switch to Sodium Enolates: As mentioned, sodium enolates are more reactive. This allows the alkylation to proceed efficiently at lower temperatures (e.g., -78 °C), which often results in higher diastereoselectivity compared to lithium enolates that may require warming[4][6].
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct base for the alkylation step: LDA or NaHMDS?
A: Both LDA and NaHMDS are excellent choices for generating the required (Z)-enolate. The choice often depends on the electrophile's reactivity.
-
LDA (Lithium Diisopropylamide): Generates a lithium enolate. It is highly effective for reactive electrophiles like allyl and benzyl halides[3].
-
NaHMDS (Sodium Hexamethyldisilazane): Generates a sodium enolate. Sodium enolates are more nucleophilic than lithium enolates[4]. This makes NaHMDS the preferred base for less reactive electrophiles (e.g., primary alkyl iodides or bromides), as it allows the reaction to proceed at lower temperatures, which is beneficial for diastereoselectivity[1][6].
| Feature | LDA (Lithium Enolate) | NaHMDS (Sodium Enolate) |
| Reactivity | Moderately Nucleophilic | Highly Nucleophilic[4] |
| Optimal Temp. | -78 °C to 0 °C | -78 °C to -20 °C[4] |
| Best For | Reactive Electrophiles (Allyl/Benzyl Halides) | Less Reactive Primary Alkyl Halides[1] |
| Selectivity | Very Good to Excellent | Often Higher due to Lower Temp.[4] |
Q2: Why is the acylation of the oxazolidinone done with n-BuLi, but the alkylation uses LDA or NaHMDS?
A: This relates to the different protons being removed.
-
For Acylation: The N-H proton of the oxazolidinone ring is being removed. This proton is significantly more acidic than the α-proton of the acyl group. A simple, strong base like n-BuLi is sufficient and effective for this deprotonation[3][5].
-
For Alkylation: The α-proton on the acyl chain is being removed. This requires a non-nucleophilic, sterically hindered base like LDA or NaHMDS to avoid competitive nucleophilic attack at the acyl carbonyl and to ensure the selective formation of the (Z)-enolate, which is critical for stereocontrol[1][6].
Q3: My electrophile is a tertiary alkyl halide. Why is the reaction failing?
A: The reaction proceeds via an SN2 pathway. Tertiary alkyl halides are sterically hindered and do not undergo SN2 reactions. Instead, when exposed to the strongly basic enolate, they will undergo elimination (E2) almost exclusively[7]. This limitation means that standard Evans' alkylation is not suitable for creating α-tertiary carbon centers. However, specialized methods using group IV metal enolates (e.g., zirconium enolates) and Lewis acid activation have been developed to address this challenge[7].
Q4: How do I remove the chiral auxiliary after the alkylation is complete?
A: The removal of the auxiliary is a key advantage of this method, as it can be cleaved to yield various functional groups without disturbing the newly formed stereocenter[4].
-
To form a Carboxylic Acid: Use Lithium Hydroxide and Hydrogen Peroxide (LiOH/H₂O₂)[1][6].
-
To form a Primary Alcohol: Use a reducing agent like Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄)[4][6].
-
To form an Ester: Use a lithium alkoxide (e.g., LiOBn for a benzyl ester)[4].
-
To form a Thioester: Use Lithium thiolate (e.g., LiSEt)[4].
The chiral auxiliary can often be recovered in high yield and reused[7].
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the typical four-stage process for an Evans' Asymmetric Alkylation.
Caption: Standard workflow for Evans' Asymmetric Alkylation.
Origin of Diastereoselectivity
This diagram illustrates the chelated (Z)-enolate intermediate that dictates the stereochemical outcome.
Caption: Steric hindrance from the auxiliary directs electrophile attack.
Experimental Protocols
Protocol: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol is a representative example using NaHMDS as the base and benzyl bromide as the electrophile.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add the N-propionyl oxazolidinone (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry argon or nitrogen.
-
Dissolution: Add anhydrous THF via syringe to dissolve the substrate (to a concentration of ~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes. Slowly add NaHMDS solution (1.1 eq) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the cold enolate solution. Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure alkylated product[1]. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
References
- Google. (2026). Current time in Columbia County, US.
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Journal of Chemical Education, 85(5), 695. [Link]
-
Carreira, E. M., & Pagenkopf, B. L. Chapter 1: Enolate Alkylations. Caltech. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Sammakia, T., & Latham, H. A. (2014). Stereoselective α-Fluorination of N-Acyloxazolidinones at Room Temperature within 1 h. The Journal of Organic Chemistry. [Link]
-
University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
Kim, J., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. ACS Omega. [Link]
-
American Chemical Society. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]
-
Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. [Link]
-
Dipòsit Digital de la Universitat de Barcelona. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. [Link]
- Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
-
ACS Publications. (2024). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au. [Link]
-
Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. [Link]
-
SciSpace. (n.d.). Asymmetric Glycolate Alkylation Reactions in the Solid Phase Using 2-Imidazolidinone Chiral Auxiliary. [Link]
-
ACS Publications. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters. [Link]
-
Hungarian Journal of Industry and Chemistry. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing endocyclic cleavage of the oxazolidinone ring
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Endocyclic Cleavage
Welcome to the technical support center dedicated to preserving the integrity of the oxazolidinone ring during synthetic manipulations. As a Senior Application Scientist, I understand the critical importance of maintaining this scaffold, whether it's a key pharmacophore in a drug candidate or a chiral auxiliary guiding stereoselective transformations. This guide provides in-depth, field-proven insights to help you troubleshoot and prevent undesired endocyclic cleavage of the oxazolidinone ring.
Frequently Asked Questions (FAQs)
Q1: What is endocyclic cleavage of the oxazolidinone ring, and why is it a problem?
Endocyclic cleavage refers to the breaking of the bonds within the five-membered oxazolidinone ring itself, specifically the cleavage of the carbamate group. This is often an undesired side reaction that leads to the destruction of the core scaffold. For drug development professionals, this can result in loss of biological activity and the formation of impurities. For synthetic chemists using Evans-type chiral auxiliaries, endocyclic cleavage leads to the loss of the valuable auxiliary and the formation of byproducts, reducing the yield of the desired chiral product.[1][2][3]
Q2: What are the primary factors that promote endocyclic cleavage?
Several factors can contribute to the unwanted opening of the oxazolidinone ring. Understanding these is the first step in prevention:
-
Strong Nucleophiles and Bases: Strong bases, particularly lithium hydroxide (LiOH), are known to favor endocyclic cleavage over the desired exocyclic cleavage when removing Evans chiral auxiliaries.[1][2][3][4]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the endocyclic cleavage pathway, even with less aggressive reagents.
-
Water Content: The presence of water can facilitate hydrolysis of the carbamate bond, leading to ring opening.[5][6]
-
Substituent Effects: Electron-withdrawing groups on the oxazolidinone ring can increase its susceptibility to nucleophilic attack and subsequent cleavage.[5]
-
Acidic and Oxidative Stress: Exposure to acidic or oxidative conditions can also lead to the degradation of the oxazolidinone ring.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides actionable solutions to minimize endocyclic cleavage.
Scenario 1: Low yield of desired carboxylic acid and recovery of the chiral auxiliary after cleavage of an N-acyl oxazolidinone (Evans Auxiliary).
-
Probable Cause: You are likely experiencing significant endocyclic cleavage due to the choice of cleavage reagent or suboptimal reaction conditions. The use of strong hydroxide bases like LiOH alone is a common culprit.[1][9]
-
Solution:
-
Reagent Selection: Switch from LiOH to a milder nucleophile. The classic and highly effective method for cleaving N-acyl oxazolidinones to the corresponding carboxylic acid is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][6][9] The hydroperoxide anion is a softer nucleophile and selectively attacks the exocyclic acyl group.[9]
-
Temperature Control: Perform the cleavage at low temperatures, typically between 0 °C and room temperature, to disfavor the endocyclic cleavage pathway.
-
Solvent and Water Content: Carefully control the amount of water in the reaction mixture. While aqueous hydrogen peroxide is used, excessive water can promote hydrolysis. A common solvent system is a mixture of tetrahydrofuran (THF) and water.[6]
-
-
Pro-Tip: The order of addition matters. Prepare the LiOOH solution first by adding H₂O₂ to a solution of LiOH in water/THF at a low temperature before adding your N-acyl oxazolidinone substrate. This ensures the presence of the desired nucleophile before the substrate is exposed to excess hydroxide.
Scenario 2: Degradation of an oxazolidinone-containing drug candidate during stability studies.
-
Probable Cause: The molecule may be unstable under certain pH or oxidative conditions, leading to ring cleavage.
-
Solution:
-
Systematic Stability Studies: Conduct forced degradation studies under a range of conditions (acidic, basic, oxidative, photolytic, and thermal) to identify the specific liabilities of your molecule.[7][8][10]
-
Analytical Monitoring: Utilize stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry detectors, to monitor for the appearance of degradation products.[10][11][12]
-
Structural Modification: If the oxazolidinone ring is found to be the point of instability, consider structural modifications to improve its robustness. This could involve altering nearby functional groups that may be influencing the electronic properties of the ring.
-
Experimental Protocols
Protocol 1: Optimized Exocyclic Cleavage of N-Acyl Oxazolidinones to Carboxylic Acids
This protocol is designed to maximize the yield of the desired carboxylic acid while minimizing endocyclic cleavage.
Materials:
-
N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare the cleavage solution. Dissolve LiOH·H₂O (2 equivalents) in water. Cool this solution to 0 °C in an ice bath.
-
To the cold LiOH solution, slowly add 30% H₂O₂ (4-5 equivalents) with vigorous stirring. Continue stirring at 0 °C for 15-30 minutes to ensure the formation of LiOOH.
-
Cool the solution of the N-acyl oxazolidinone in THF to 0 °C.
-
Slowly add the freshly prepared cold LiOOH solution to the N-acyl oxazolidinone solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.
-
Acidify the mixture to a pH of ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation: Comparison of Cleavage Conditions
| Reagent | Temperature (°C) | Typical Ratio of Exocyclic:Endocyclic Cleavage | Reference |
| LiOH | 25 | Low (significant endocyclic cleavage) | [1][2] |
| LiOOH (LiOH/H₂O₂) | 0 | High (highly selective for exocyclic cleavage) | [6][9] |
| LiOBn | 0 | High | [1][2] |
| LiSBn | 0 | High | [1][2] |
Mechanistic Insights & Visualizations
The selectivity between exocyclic and endocyclic cleavage is determined by the nature of the nucleophile and the stability of the resulting tetrahedral intermediate.
Caption: Nucleophile-dependent cleavage pathways of N-acyl oxazolidinones.
This diagram illustrates how strong nucleophiles favor the endocyclic cleavage pathway, leading to ring opening, while weaker nucleophiles favor the desired exocyclic cleavage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the recovery rate of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Welcome to the technical support resource for 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recovery and purity of this valuable synthetic intermediate. As a key building block in medicinal chemistry, particularly for certain classes of antibiotics and anticoagulants, maximizing its yield is paramount.[1][2] This document moves beyond standard protocols to explore the causality behind common experimental challenges, offering a structured approach to troubleshooting and process enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the final isolated yield of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one?
A1: The final yield is a function of both the reaction efficiency and the recovery process. The most critical factors are:
-
Reaction Stoichiometry and Temperature Control: Precise control of reagents, especially organolithium bases like n-butyllithium, and maintaining cryogenic temperatures (e.g., -78°C) during the initial reaction are crucial to prevent side reactions.[3]
-
Work-up and Quenching: The method used to quench the reaction and the subsequent aqueous work-up can lead to product loss through degradation or emulsion formation. A careful, pH-controlled work-up is essential.
-
Purification Method: The choice between direct crystallization and chromatographic purification significantly impacts recovery. Inefficient crystallization or improper chromatographic conditions are major sources of product loss.[4][5]
-
Compound Stability: The oxazolidinone ring can be susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.[6]
Q2: My product "oils out" during crystallization instead of forming a solid. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is typically caused by a rapid change in supersaturation, the presence of impurities that inhibit crystal nucleation, or the use of a suboptimal solvent system.[7]
-
Solution: Slow down the crystallization process by reducing the cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to a refrigerator, or by using an insulated container.[7] If the problem persists, try adding a co-solvent (an "anti-solvent") dropwise to the solution at a slightly elevated temperature to induce slower precipitation.
Q3: Is column chromatography or crystallization better for purifying the crude product?
A3: The choice depends on the scale of your reaction and the impurity profile.
-
Crystallization is highly effective for removing minor, structurally dissimilar impurities and is easily scalable. It is often the preferred method for achieving high purity on a larger scale if a suitable solvent system can be found.[8] A patent for a related compound specifies crystallization from ethyl acetate after work-up, suggesting this is a viable and efficient method.[9]
-
Column Chromatography is excellent for separating the target compound from impurities with similar polarity and for small-scale purifications where developing a crystallization protocol may be time-consuming.[2][4][5] However, it can be more labor-intensive and may lead to some product loss on the column matrix.
Troubleshooting Guide: Enhancing Recovery Rates
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and isolation of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.
Problem 1: Low Overall Yield After Purification
A low final yield can stem from losses during the reaction itself or during the subsequent purification steps. The following workflow helps to isolate the source of the problem.
Caption: Troubleshooting workflow for low product recovery.
Problem 2: Product Loss During Crystallization
Crystallization is often the most efficient purification method, but optimizing it is key to maximizing recovery.
| Solvent System | Compound Type | Source | Notes |
| Ethyl Acetate / Hexanes | N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone | [3] | Excellent for inducing crystallization of a highly soluble compound. Hexanes act as the anti-solvent. |
| Aqueous Ethanol | 5-hydroxymethyl-3-[4-(1-hydroxyiminoethyl)phenyl]-2-oxazolidinone | [10] | A polar protic system, good for compounds with accessible hydrogen bonding sites. |
| Isopropyl Alcohol | 3-m-hydroxyphenyl-5-hydroxymethyl-2-oxazolidinone | [5] | A common solvent for recrystallizing moderately polar compounds. |
| Dichloromethane / Water | N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone | [9] | Used in the work-up phase, followed by crystallization from ethyl acetate. |
This protocol is designed to maximize crystal size and purity, thereby improving recovery.[7]
-
Solvent Selection: Based on small-scale trials, select a solvent that fully dissolves your crude product upon heating but shows low solubility at room temperature or below. Ethyl acetate is a good starting point.[9]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. Use a magnetic stir bar for gentle agitation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel with a small plug of cotton or filter paper into a clean, pre-warmed flask. This step minimizes premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. The goal is to allow large, well-formed crystals to grow.
-
Refrigeration: Once the flask has reached ambient temperature and crystal formation has begun, transfer it to a refrigerator (4°C) for several hours (or overnight) to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Problem 3: Product Degradation (Discoloration)
If your crude or purified product appears yellow or brown, it may indicate decomposition. The oxazolidinone core can be sensitive to certain conditions.
Caption: Causes and solutions for product degradation.
-
Temperature Control: When removing solvents after work-up or chromatography, use a rotary evaporator with a water bath temperature below 40-50°C. High temperatures can lead to decomposition.[6]
-
Neutral Work-up: The initial reaction involving n-butyllithium is highly basic. It is critical to quench the reaction carefully. A standard and effective method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the strong base without creating harsh acidic conditions.
-
Storage: Store the final, purified compound in a cool, dark place. For long-term storage, consider storing under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative degradation. While specific studies on this molecule are limited, related oxazolidinones have shown susceptibility to oxidation.[1]
By systematically addressing each stage of the experimental process—from reaction setup to final purification—researchers can significantly enhance the recovery rate and purity of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, ensuring a robust and reliable supply of this critical intermediate.
References
-
Molbase. (n.d.). Synthesis of 5-hydroxymethyl-3-[4-(1-hydroxyiminoethyl)phenyl]-2-oxazolidinone. Retrieved from [Link]
- Google Patents. (2021). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
- Google Patents. (2003). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
Lepri, L., et al. (2001). Reversed-phase planar chromatography of some enantiomeric amino acids and oxazolidinones. Biomedical Chromatography, 15(3), 196-201. Retrieved from [Link]
-
Rojas-Hernández, A., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(23), 8527. Retrieved from [Link]
-
Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 570. Retrieved from [Link]
- Google Patents. (1981). US4250318A - Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics.
-
Gimeno, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4529. Retrieved from [Link]
-
WIPO Patentscope. (2021). WO/2021/031533 METHOD FOR SYNTHESIZING N-SUBSTITUTED PHENYL-5-HYDROXYMETHYL-2-OXAZOLIDINONE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]
-
ACS Publications. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry. Retrieved from [Link]
-
bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved from [Link]
-
precisionFDA. (n.d.). 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. Retrieved from [Link]
-
Kumar, L., & Bansal, A. K. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Current Pharmaceutical Design, 21(34), 5039-5053. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
Manninen, P. R., & Brickner, S. J. (2005). PREPARATION OF N-ARYL-5R-HYDROXYMETHYL-2-OXAZOLIDINONES FROM N-ARYL CARBAMATES: N-PHENYL-(5R)-HYDROXYMETHYL- 2-OXAZOLIDINONE. Organic Syntheses, 81, 112. Retrieved from [Link]
-
MDPI. (2018). 5-Hydroxymethylfurfural (HMF) Production from Real Biomasses. Retrieved from [Link]
-
ResearchGate. (2018). High-yield production of 5-hydroxymethylfurfural from d-fructose, d-glucose, and cellulose by its in situ removal from the reaction system. Retrieved from [Link]
Sources
- 1. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 5. US4250318A - Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents | IntechOpen [intechopen.com]
- 9. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Effect of Lewis acid choice on stereoselectivity in oxazolidinone reactions
Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most frequent inquiries we receive: How to rationally control and invert stereocenters in oxazolidinone-mediated reactions by altering the Lewis acid.
The Evans chiral auxiliary (N-acyloxazolidinone) is a cornerstone of asymmetric synthesis[1][2]. However, researchers often mistakenly believe that the auxiliary's absolute stereochemistry rigidly dictates a single possible stereochemical outcome. In reality, the auxiliary merely provides a chiral environment; the choice of Lewis acid dictates the transition state geometry , allowing you to access multiple diastereomers from a single chiral precursor[3][4].
Below, you will find targeted FAQs, mechanistic rationales, and field-proven protocols to help you troubleshoot stereoselectivity issues in your Aldol and Diels-Alder workflows.
Troubleshooting the Asymmetric Aldol Addition
Q1: I am using the standard Evans Aldol protocol ( Bu2BOTf / i−Pr2NEt ) with an N-propionyl oxazolidinone, which reliably gives the "Evans-syn" product. However, my target molecule requires the "Non-Evans syn" diastereomer. Do I need to synthesize the opposite enantiomer of the auxiliary?
A: No. You can achieve a complete reversal of facial selectivity by switching from a boron-mediated enolization to a titanium-mediated protocol, specifically utilizing the Crimmins Aldol modification [5][6].
Mechanistic Rationale: Stereoselectivity in these reactions is governed by the coordination state of the transition state (TS).
-
Chelated TS (Evans-syn): When using 1.0 equivalent of TiCl4 and 1.0 equivalent of an amine base (like (-)-sparteine or TMEDA), the titanium center has available coordination sites to bind both the enolate oxygen and the oxazolidinone imide carbonyl. This bidentate chelation locks the molecule into a rigid Z-enolate, directing the aldehyde to attack from the less hindered face[7].
-
Non-Chelated TS (Non-Evans syn): By increasing the Lewis acid stoichiometry to 2.0 equivalents of TiCl4 (or altering the base ratio), the second equivalent of TiCl4 competes for the carbonyl oxygens. This breaks the bidentate chelate, forcing an open (monodentate) transition state. To minimize dipole-dipole repulsion, the imide carbonyl rotates, exposing the opposite face of the enolate to the aldehyde, yielding the "Non-Evans syn" product[5][6].
Fig 1: Effect of TiCl4 stoichiometry on transition state chelation and aldol stereoselectivity.
Q2: What if I need the anti-aldol product?
A: The standard boron and titanium enolates form Z-enolates, which inherently lead to syn-aldol products via the Zimmerman-Traxler chair transition state. To access the anti-aldol product, you must change the Lewis acid to a Magnesium halide (e.g., MgCl2 or MgBr2 ) catalyzed process[8]. Magnesium promotes a different enolization pathway (often via a boat-like transition state or by altering the enolate geometry), which selectively furnishes the anti-aldol adduct[8].
Troubleshooting the Diels-Alder Cycloaddition
Q3: My Diels-Alder cycloaddition between an N-enoyl oxazolidinone and a diene using Cu(OTf)2 gives excellent endo selectivity, but I am getting the wrong diastereomer. How can I invert the facial attack without changing the auxiliary?
A: You are currently using a chelating Lewis acid ( Cu(OTf)2 ). To invert the stereocenter, you must switch to a non-chelating Lewis acid , such as Diethylaluminum chloride ( Et2AlCl )[4][9].
Mechanistic Rationale: The stereochemical outcome of auxiliary-directed Diels-Alder reactions is dictated by the rotational conformation of the N-enoyl bond (s-cis vs. s-trans).
-
s-cis Conformation (Chelation Control): Chelating Lewis acids like Cu(OTf)2 , TiCl4 , or SnCl4 coordinate to both the oxazolidinone carbonyl and the α,β -unsaturated carbonyl. This bidentate coordination locks the dienophile in an s-cis conformation. The chiral moiety (e.g., a bulky benzyl group) blocks one face (e.g., the Re-face), forcing the diene to attack from the Si-face[4].
-
s-trans Conformation (Dipole Minimization): Non-chelating Lewis acids like Et2AlCl or BF3⋅OEt2 only coordinate to the more basic imide carbonyl (monodentate). Without the chelation ring to hold it in place, the molecule rotates 180° into an s-trans conformation to minimize the dipole-dipole repulsion between the two carbonyl groups. Because the double bond has flipped, the chiral auxiliary now blocks the opposite face (the Si-face), forcing the diene to attack from the Re-face. This yields the opposite endo diastereomer[4][10].
Fig 2: Lewis acid-dependent conformational locking (s-cis vs s-trans) in Diels-Alder cycloadditions.
Quantitative Data Summary: Lewis Acid Effects
The following table summarizes how Lewis acid selection dictates the major stereochemical outcome in standard oxazolidinone-mediated reactions.
| Reaction Type | Lewis Acid | Equivalents | Base | Intermediate Conformation | Major Product Outcome |
| Aldol Addition | Bu2BOTf | 1.1 eq | i−Pr2NEt | Z-enolate, Zimmerman-Traxler | Evans Syn (>95:5 dr) |
| Aldol Addition | TiCl4 | 1.0 eq | (-)-Sparteine | Z-enolate, Chelated TS | Evans Syn (>95:5 dr) |
| Aldol Addition | TiCl4 | 2.0 eq | (-)-Sparteine | Z-enolate, Open TS | Non-Evans Syn (>90:10 dr) |
| Aldol Addition | MgCl2 | 0.1 - 1.0 eq | Et3N / TMSCl | Boat-like TS | Anti-Aldol (>90:10 dr) |
| Diels-Alder | Cu(OTf)2 | 0.1 - 1.0 eq | None | s-cis (Bidentate chelate) | Endo Diastereomer A |
| Diels-Alder | Et2AlCl | 1.2 eq | None | s-trans (Dipole minimized) | Endo Diastereomer B |
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating methodologies. Deviations in temperature or addition rates will directly impact the chelation state and degrade your diastereomeric ratio (dr).
Protocol A: Titanium-Mediated "Evans Syn" Aldol Addition (Chelation Control)[7]
This protocol utilizes 1 equivalent of TiCl4 to enforce a chelated transition state.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-propionyl oxazolidinone (1.0 equiv, e.g., 5.0 mmol) in anhydrous CH2Cl2 (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Vigorously stir the solution and add TiCl4 (1.05 equiv, neat or 1.0 M in CH2Cl2 ) dropwise over 5 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the Lewis acid-substrate complex. Stir for 10 minutes at -78 °C.
-
Enolization: Add (-)-sparteine (1.1 equiv) dropwise over 5 minutes. The color will darken to a deep red/brown, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Electrophile Addition: Add the freshly distilled aldehyde (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1.5 hours, then slowly warm to 0 °C over 1 hour.
-
Quench & Workup: Quench the reaction with half-saturated aqueous NH4Cl . Extract with CH2Cl2 (3x), wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.
-
Validation: Analyze the crude mixture via 1H NMR. The diagnostic α -proton of the newly formed Evans-syn aldol adduct will appear distinct from the minor non-Evans syn or anti diastereomers.
Protocol B: Et2AlCl -Promoted Diels-Alder Cycloaddition (Dipole Minimization)[10][11]
This protocol utilizes a non-chelating Lewis acid to enforce an s-trans conformation.
-
Preparation: In a flame-dried flask under argon, dissolve the chiral N-enoyl oxazolidinone (1.0 equiv) in anhydrous CH2Cl2 (0.1 M). Cool the solution to -78 °C.
-
Lewis Acid Complexation: Add Et2AlCl (1.2 equiv, 1.0 M in hexanes) dropwise. Critical Step: Do not use an excess of Lewis acid beyond 1.2 equiv, as free Et2AlCl can polymerize the diene. Stir for 15 minutes at -78 °C to allow the s-trans complex to fully equilibrate.
-
Cycloaddition: Add the diene (e.g., cyclopentadiene, 5.0 equiv) slowly down the side of the flask.
-
Reaction: Stir at -78 °C for 2–4 hours. Monitor the disappearance of the starting material via TLC.
-
Quench: Quench the reaction at -78 °C by the careful addition of saturated aqueous NaHCO3 . Remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Filter the biphasic mixture through a pad of Celite to remove aluminum salts. Separate the organic layer, extract the aqueous layer with CH2Cl2 , dry over MgSO4 , and concentrate.
References
-
Evans Aldol Reaction | Chem-Station Int. Ed. Source: Chem-Station URL:[Link]
-
Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]
-
An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives Source: ResearchGate URL:[Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: Société Chimique de France URL:[Link]
-
Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries Source: Organic Letters (ACS Publications) URL:[Link]
-
Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones Source: ResearchGate URL:[Link]
-
DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES Source: Library and Archives Canada URL:[Link]
-
Enantioselective Diels—Alder Reactions of 3-(Acyloxy)acrylates Source: ResearchGate URL:[Link]
-
Working with Hazardous Chemicals - Organic Syntheses (Crimmins Aldol Protocol) Source: Organic Syntheses URL:[Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. researchgate.net [researchgate.net]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
Comparative Guide: 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one vs. Traditional Evans Auxiliaries
As a Senior Application Scientist overseeing process chemistry and drug development workflows, I frequently encounter a critical misconception regarding the oxazolidinone core. While the oxazolidin-2-one heterocycle is universally recognized for its role in asymmetric synthesis, its substitution pattern fundamentally dictates its chemical behavior.
This guide provides an objective, data-driven comparison between 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (a critical pharmaceutical intermediate) and traditional Evans auxiliaries (e.g., 4-benzyl- or 4-isopropyl-2-oxazolidinone). We will dissect their mechanistic divergence, structural utility, and the causality behind their respective experimental protocols.
Mechanistic Divergence: Auxiliary vs. Pharmacophore
To understand why these molecules perform differently in the lab, we must examine their reactive handles and spatial geometry.
Traditional Evans Auxiliaries (4-Substituted)
The genius of the Evans auxiliary lies in its N-acylation capability . By attaching an acyl group to the N3 position, the system forms a planar imide. Upon treatment with a Lewis acid and a base, it selectively forms a rigid, chelated Z-enolate. The chiral substituent at the C4 position (e.g., a bulky benzyl or isopropyl group) directly shields one face of this enolate. This forces incoming electrophiles to attack from the opposite, unhindered face, yielding exceptional diastereomeric excess (>95% de) in aldol and conjugate addition reactions[1].
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (5-Substituted)
In stark contrast, 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one has its N3 position blocked by a phenyl ring[2]. This prevents N-acylation, rendering it incapable of forming the rigid imide enolates required for Evans-type stereocontrol. Instead, its reactive handle is the C5 hydroxymethyl group. Acylating this oxygen forms an ester. If one were to attempt an enolate reaction on this ester, the chiral center at C5 would be at the delta ( δ ) position relative to the reactive alpha-carbon—far too distant to provide effective facial shielding.
Consequently, this molecule is not a chiral auxiliary . It is a highly valuable chiral building block (pharmacophore) used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and is typically accessed in its enantiopure form via enzymatic kinetic resolution[3].
Structural and Functional Comparison
The following table summarizes the operational boundaries of both systems.
Table 1: Structural and Functional Parameters
| Feature | Traditional Evans Auxiliaries | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one |
| Substitution Pattern | 4-Alkyl/Aryl (e.g., Benzyl, Isopropyl) | 3-Phenyl, 5-Hydroxymethyl |
| Reactive Handle | N3 (Forms N-Acyl Imide) | C5-OH (Forms O-Acyl Ester) |
| Enolate Formation | Yes (Rigid Z-enolate via bidentate chelation) | No (N3 is blocked; ester enolates lack stereocontrol) |
| Proximity of Chiral Center | Alpha ( α ) to the newly formed C-C bond | Delta ( δ ) to the ester carbonyl (too far for induction) |
| Primary Application | Asymmetric Aldol, Alkylation, Amination | Pharmacophore for Oxazolidinone Antibiotics |
| Typical Enantiopurity | >99% ee (Commercially available) | >96% ee (Achieved via enzymatic resolution) |
Experimental Workflows & Protocols
Every protocol must be a self-validating system. Below are the standard, field-proven methodologies for utilizing both classes of compounds, including the causality behind the reagent choices.
Protocol A: Asymmetric Syn-Aldol Addition using (S)-4-Benzyl-2-oxazolidinone
This protocol demonstrates the use of a traditional Evans auxiliary for stereocontrolled C-C bond formation.
-
N-Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under N2 at -78 °C. Add n-BuLi (1.05 eq) dropwise to deprotonate the N3 position. After 30 mins, add propionyl chloride (1.1 eq). Warm to 0 °C.
-
Validation: TLC (Hexane/EtOAc 7:3) should confirm the complete consumption of the highly polar auxiliary.
-
-
Enolization: Cool the N-propionyl oxazolidinone (1.0 eq) in CH2Cl2 to -78 °C. Add Dibutylboron triflate ( Bu2BOTf , 1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 mins at -78 °C, then 30 mins at 0 °C.
-
Causality: The triflate is a highly labile leaving group, allowing the boron to form a tight, bidentate chelate with both the imide and oxazolidinone carbonyl oxygens. This rigidification locks the Z-enolate geometry. DIPEA is chosen because its steric bulk prevents nucleophilic attack on the auxiliary while effectively deprotonating the alpha-carbon.
-
-
Aldehyde Addition: Cool the mixture back to -78 °C. Add the target aldehyde (1.1 eq) dropwise. Stir for 1 hour, then warm to 0 °C for 1 hour.
-
Quench & Cleavage: Quench with pH 7 phosphate buffer, followed by H2O2 /MeOH to safely oxidize the boron species. The auxiliary can later be cleaved using LiOH/H2O2 to yield the enantiopure syn-aldol product and recover the auxiliary intact.
Protocol B: Enzymatic Kinetic Resolution of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Because chemical synthesis yields a racemic mixture[2], enantiopurity is achieved via enzymatic resolution[3].
-
Esterification: React racemic 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one with butyryl chloride in pyridine/ CH2Cl2 to form the racemic 5-butanoyloxymethyl ester.
-
Enzymatic Hydrolysis: Suspend the racemic ester (10 g) in 0.1 M phosphate buffer (pH 7.0, 500 mL). Add Lipoprotein Lipase (LPL, Pseudomonas aeruginosa origin, 100 mg).
-
Incubation: Stir the emulsion at 30 °C. Monitor the reaction via chiral HPLC.
-
Causality: Why use LPL instead of standard chemical saponification? Chemical hydrolysis is entirely non-selective. LPL possesses an active site pocket that sterically accommodates the (R)-enantiomer's transition state while rejecting the (S)-enantiomer. This kinetic differentiation allows the reaction to selectively hydrolyze only one enantiomer.
-
-
Separation: Once conversion reaches ~50% (typically 24-48 hours), extract the mixture with EtOAc. Separate the highly polar (R)-5-hydroxymethyl-3-phenyl-2-oxazolidinone (>96% ee) from the unreacted, non-polar (S)-ester (>99% ee) via silica gel chromatography[3].
Data & Performance Comparison
Table 2: Quantitative Performance Data
| Substrate/Reagent | Reaction Type | Target Product | Yield (%) | Stereoselectivity |
| (S)-4-Benzyl-2-oxazolidinone | Syn-Aldol Addition | Chiral β -hydroxy carbonyls | 85-95% | >99% de |
| (R,S)-5-Butanoyloxymethyl-3-phenyl-2-oxazolidinone | Enzymatic Hydrolysis (LPL) | (R)-5-Hydroxymethyl-3-phenyl-2-oxazolidinone | ~48% (max 50%) | 96% ee |
| (R,S)-5-Butanoyloxymethyl-3-phenyl-2-oxazolidinone | Enzymatic Hydrolysis (LPL) | (S)-5-Butanoyloxymethyl-3-phenyl-2-oxazolidinone | ~49% (max 50%) | 100% ee |
Visualizations of Mechanistic Pathways
Caption: Mechanistic pathway of traditional 4-substituted Evans auxiliaries in asymmetric syn-aldol additions.
Caption: Kinetic resolution workflow for 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one esters using LPL.
References
-
[2] P-Oxooxazolidinylbenzene compounds as antibacterial agents (US4461773A). Source: Google Patents. 2
-
[3] Enzymatic Resolution of 2-Oxazolidinone Esters. Source: Agricultural and Biological Chemistry (Taylor & Francis). 3
-
[1] Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Source: Beilstein Journal of Organic Chemistry. 1
Sources
A Researcher's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries have long stood as a reliable and powerful tool in the synthetic chemist's arsenal, enabling the predictable and high-fidelity introduction of stereocenters. Among the plethora of available options, oxazolidinones, popularized by the seminal work of David A. Evans, have garnered significant attention. This guide provides an in-depth cost-benefit analysis of a specific, yet potentially advantageous, chiral auxiliary: 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one .
This document moves beyond a simple cataloging of reagents and protocols. Instead, it offers a strategic framework for evaluating the practical and economic viability of incorporating this phenylglycinol-derived auxiliary into a synthetic workflow. We will dissect the critical factors that influence the cost-effectiveness of a chiral auxiliary, from the accessibility of its starting materials to its performance in key asymmetric transformations and, crucially, its recyclability. By comparing its projected performance with that of well-established Evans-type auxiliaries, this guide aims to equip researchers with the necessary insights to make informed decisions in the design and execution of stereoselective syntheses.
The Economic calculus of Chiral Auxiliaries: More Than Just the Price Tag
The true cost of a chiral auxiliary extends far beyond its initial purchase price. A comprehensive cost-benefit analysis must encompass the entire synthetic sequence, from the attachment of the auxiliary to its eventual removal and recovery. The market for chiral auxiliaries is significant, driven by the pharmaceutical and agrochemical industries' need for enantiopure compounds.[1][2] High-purity chiral auxiliaries can be expensive due to their complex synthesis and purification processes.[1][2] Therefore, a holistic evaluation should consider the following:
-
Cost and Availability of Starting Materials: The synthesis of the chiral auxiliary itself is a primary cost driver. 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one is derived from (R)- or (S)-phenylglycinol, which is commercially available but can be more expensive than other amino alcohol precursors like L-valinol or L-phenylalaninol used for common Evans auxiliaries.[3]
-
Efficiency of Auxiliary Attachment and Cleavage: The number of synthetic steps and the yields associated with attaching the auxiliary to the substrate and subsequently removing it are critical. Mild cleavage conditions that preserve the integrity of the desired product and the auxiliary are highly desirable.
-
Performance in Asymmetric Transformations: The diastereoselectivity and yield of the key stereocenter-forming reaction are paramount. A highly effective auxiliary that provides excellent stereocontrol can significantly reduce the need for costly and time-consuming purification of diastereomers.
-
Recyclability: The ability to recover and reuse the chiral auxiliary without loss of enantiomeric purity is a major factor in reducing overall synthesis costs, especially on an industrial scale.[4]
A Comparative Look: Phenylglycinol-Derived vs. Traditional Evans Auxiliaries
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, derived from phenylglycinol, offers a different steric and electronic environment. The presence of the phenyl group directly on the nitrogen atom can influence the conformation of the N-acyl enolate and, consequently, the stereochemical outcome of reactions. While less common than the traditional Evans auxiliaries, phenylglycinol-derived auxiliaries have shown promise in specific applications.[7][8]
Performance in Key Asymmetric Reactions: A Data-Driven Comparison
To provide a tangible comparison, let's examine the expected performance of these auxiliaries in two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and aldol addition.
Table 1: Comparative Performance in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [9] |
| (R)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [9] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl iodide | 93:7 | - | [6] |
| 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | Data not readily available | - | - |
Table 2: Comparative Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 95 | [3] |
| (R)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80 | [3] |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | 99:1 | 85 | [6] |
| 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | Data not readily available | - | - |
As indicated in the tables, specific performance data for 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one in these standard reactions is not as prevalent in the literature as for the more common Evans auxiliaries. However, the performance of other phenyl-substituted oxazolidinones suggests that high levels of diastereoselectivity can be expected. The key determinant of stereoselectivity is the ability of the auxiliary's substituent to effectively shield one face of the enolate.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis of the chiral auxiliary and its application in a representative asymmetric alkylation, followed by the cleavage and recovery of the auxiliary.
Protocol 1: Synthesis of (S)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
This procedure is adapted from general methods for the synthesis of oxazolidinones from β-amino alcohols.
Materials:
-
(S)-2-Phenylglycinol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-phenylglycinol (1.0 eq), anhydrous potassium carbonate (0.1 eq), and diethyl carbonate (2.0 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess diethyl carbonate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.
Protocol 2: Asymmetric Alkylation of an N-Acyl Derivative
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.
Materials:
-
(S)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
N-Acylation:
-
Dissolve (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the N-propionyl derivative by flash chromatography.
-
-
Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30-60 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl group to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated N-acyloxazolidinone
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add lithium hydroxide (2.0 eq) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers.
-
Product Isolation: Acidify the aqueous layer with HCl and extract with diethyl ether to isolate the chiral carboxylic acid product.
-
Auxiliary Recovery: The organic layer contains the recovered chiral auxiliary. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.[4] The recovered auxiliary can be purified by recrystallization or column chromatography.[4]
Visualizing the Synthetic Strategy
To better understand the workflow and the principles of stereochemical control, the following diagrams have been generated using Graphviz.
Figure 2: Simplified representation of the chelated transition state in asymmetric alkylation, leading to high diastereoselectivity. Note: A placeholder image is used and would be replaced with a proper chemical structure diagram.
Conclusion and Future Outlook
The selection of a chiral auxiliary is a multifaceted decision that requires a careful balance of cost, performance, and practicality. While 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one may not be as ubiquitously documented as the classic Evans auxiliaries, its structural features suggest it holds considerable potential for achieving high levels of stereocontrol in asymmetric synthesis. The primary cost consideration lies in the price of the starting material, (S)- or (R)-phenylglycinol. However, for high-value target molecules, the potential for excellent diastereoselectivity and the high recovery and recyclability of the auxiliary could offset this initial investment.
Further research is warranted to fully elucidate the performance of this auxiliary across a broader range of asymmetric transformations and to optimize its synthesis and recycling on a larger scale. As the demand for enantiomerically pure compounds continues to grow, the development and thorough evaluation of novel and cost-effective chiral auxiliaries like 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one will remain a critical endeavor in the field of organic synthesis.
References
- Evans, D. A.; et al. Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 2003.
- BenchChem. A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. 2025.
- de la Cruz, R. C.; et al. Easy Access to Evans' Oxazolidinones.
- Ager, D. J.; et al. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996.
- Tokyo Chemical Industry Co., Ltd. Chiral Auxiliaries and Optical Resolving Agents.
- Amat, M.; et al. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines. The Journal of Organic Chemistry, 2006.
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
- BenchChem. Harnessing Chirality: A Comparative Guide to the Efficacy of D-Valinol-Derived Auxiliaries in Asymmetric Synthesis. 2025.
- van der Steen, F. H.; et al. (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 1993.
- Lee, D.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 2021.
- Cognitive Market Research. Chiral Auxiliary Market Analysis 2026. 2026.
- Jiangxi Yono Pharmaceutical Co., Ltd. Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
- BenchChem. A Comparative Guide to the Efficacy of D-Valinol-Derived Auxiliaries in Asymmetric Synthesis. 2025.
- Schaad, D. Industrial Applications of Chiral Auxiliaries.
- Li, J.; et al. Synthesis of N-acyl-β-aminoalcohols from N-acyloxazolidinones mediated by sodium azide.
- Hong, X.-W.; et al. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 2015.
- Cognitive Market Research. Chiral Auxiliary Market Analysis 2026. 2026.
- BenchChem. A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. 2025.
- Gage, J. R.; Evans, D. A. (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 1990.
- Chiralpedia.
- Hong, X.-W.; et al. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.
- Gage, J. R. DiastereoselectiveAldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2 S *,3 S *)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. R Discovery, 2003.
- Yaya, A. R.; et al.
Sources
- 1. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Conjugate Additions
For researchers, scientists, and drug development professionals, the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. Among the various strategies to achieve this, the use of chiral auxiliaries in conjugate additions remains a robust and highly predictable method for introducing new stereocenters. This guide provides an in-depth comparison of the efficiency of several widely used chiral auxiliaries, offering field-proven insights and supporting experimental data to inform your selection process.
Introduction: The Enduring Power of Chiral Auxiliaries
While catalytic asymmetric methods have seen remarkable advancements, chiral auxiliary-mediated transformations continue to be a go-to strategy due to their high fidelity, predictability, and the often straightforward purification of diastereomeric products.[1] In a conjugate, or Michael, addition, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. By temporarily installing a chiral auxiliary onto the substrate, one face of the molecule is effectively shielded, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.[2]
This guide will focus on a comparative analysis of three preeminent classes of chiral auxiliaries in conjugate addition reactions: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers-type auxiliaries, including pseudoephedrine amides and chiral oxazolines.
Evans' Oxazolidinones: The Gold Standard of Chelation Control
Introduced by David A. Evans, chiral oxazolidinones are arguably the most widely employed auxiliaries in asymmetric synthesis.[3][4] Their success in conjugate additions stems from the formation of a rigid, chelated intermediate with a Lewis acid, which effectively locks the conformation of the N-enoyl system and presents a single face to the incoming nucleophile.[2]
Mechanism of Stereocontrol
The high diastereoselectivity observed with Evans' auxiliaries is attributed to the formation of a Z-enolate which then coordinates to a metal ion (often from the organometallic nucleophile or an added Lewis acid) in a bidentate fashion. The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically blocks one face of the enolate, directing the nucleophile to the opposite face.[3]
Oppolzer's Sultams: Rigidity for High Fidelity
Oppolzer's camphorsultam is another highly effective and widely used chiral auxiliary.[5] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of transformations, including conjugate additions.[1]
Mechanism of Stereocontrol
The stereochemical outcome of conjugate additions to N-enoyl sultams is dictated by the rigid camphor skeleton. The sultam ring and the camphor core create a highly defined steric environment, forcing the nucleophile to approach from the less hindered face. Recent studies suggest that stereoelectronic effects of the sulfonyl group also play a significant role in directing the incoming nucleophile.[6][7]
Myers-Type Auxiliaries: Practicality and Versatility
The Myers group has developed several highly effective chiral auxiliaries, with pseudoephedrine amides being particularly noteworthy for their practicality and high diastereoselectivity in alkylations and conjugate additions.[8][9] Additionally, chiral oxazolines, pioneered by Meyers, have also proven effective in asymmetric conjugate additions.[10]
Mechanism of Stereocontrol with Pseudoephedrine Amides
For pseudoephedrine amides, deprotonation with a strong base generates a (Z)-enolate. The stereochemical outcome of the subsequent conjugate addition is rationalized by a chair-like transition state where the lithium cation is chelated by the enolate oxygen and the hydroxyl group of the auxiliary. This conformation, coupled with the steric bulk of the phenyl group, directs the incoming nucleophile to one face of the enolate.[11][12] The presence of lithium chloride can influence the syn/anti selectivity of the Michael addition.[12]
Performance Comparison: A Data-Driven Overview
The following table summarizes the performance of these chiral auxiliaries in representative conjugate addition reactions. It is important to note that direct comparisons can be challenging due to variations in substrates, nucleophiles, and reaction conditions. However, this data provides a valuable snapshot of their relative efficiencies.
| Chiral Auxiliary | Substrate | Nucleophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Crotonyloxazolidinone | Me₂CuLi | THF, -78 °C | 95 | >99:1 | [13] |
| (S)-4-Benzyl-2-oxazolidinone | N-Cinnamoyloxazolidinone | Bu₂CuLi | THF, -78 °C | 92 | >99:1 | [13] |
| (1S)-(-)-2,10-Camphorsultam | N-Crotonylsultam | MeMgBr/CuI | THF, -78 °C | 85 | 96:4 | [14] |
| (1S)-(-)-2,10-Camphorsultam | N-Acryloylsultam | EtMgBr/CuI | THF, -78 °C | 91 | 95:5 | [14] |
| (S,S)-(+)-Pseudoephedrine | N-Crotonylpseudoephedrine amide | PhLi | THF, -78 °C | 95 | >98:2 | [15] |
| (S,S)-(+)-Pseudoephedrine | N-Cinnamoylpseudoephedrine amide | BuLi | THF, -78 °C | 92 | >98:2 | [15] |
| (S)-tert-Leucinol-derived oxazoline | α,β-Unsaturated oxazoline | PhLi | THF, -78 °C | 85 | 98:2 | [10] |
Experimental Protocols: Step-by-Step Methodologies
Conjugate Addition using an Evans' Oxazolidinone Auxiliary
This protocol is a representative example for the conjugate addition of an organocuprate to an N-enoyloxazolidinone.[13]
-
Preparation of the Organocuprate: To a suspension of CuI (1.1 mmol) in anhydrous THF (10 mL) at -40 °C under an argon atmosphere, is added a solution of the organolithium reagent (2.2 mmol) dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Conjugate Addition: The solution of the N-enoyloxazolidinone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the freshly prepared organocuprate solution at -78 °C.
-
Reaction Monitoring and Quench: The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Conjugate Addition using Oppolzer's Sultam
The following is a general procedure for the copper-catalyzed conjugate addition of a Grignard reagent to an N-enoylsultam.[14]
-
Catalyst Preparation: To a flame-dried flask under argon is added CuI (0.1 mmol). Anhydrous THF (5 mL) is added, and the suspension is cooled to -78 °C.
-
Addition of Grignard Reagent: The Grignard reagent (1.2 mmol) is added dropwise to the CuI suspension.
-
Conjugate Addition: A solution of the N-enoylsultam (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring and Quench: The reaction is stirred at -78 °C for 1-3 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
Work-up and Purification: The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash chromatography or recrystallization.
Conjugate Addition using a Pseudoephedrine Amide Auxiliary
This protocol describes the conjugate addition of an organolithium reagent to an α,β-unsaturated pseudoephedrine amide.[15]
-
Amide Solution: To a solution of the α,β-unsaturated pseudoephedrine amide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added the organolithium reagent (1.2 mmol) dropwise.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Quenching: The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride (5 mL).
-
Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.
Cleavage of Chiral Auxiliaries: Liberating the Product
A critical step in any chiral auxiliary-based strategy is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product.
-
Evans' Oxazolidinones: Cleavage is commonly achieved by hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to afford the carboxylic acid.[2][14] Reductive cleavage with agents like lithium borohydride (LiBH₄) yields the corresponding alcohol.
-
Oppolzer's Sultams: Hydrolysis with LiOH/H₂O₂ can also be used, though sometimes with lower yields.[16] Reductive cleavage with LiAlH₄ or other hydrides is also a common method to obtain the corresponding alcohol.[16]
-
Pseudoephedrine Amides: The amide bond can be cleaved under acidic or basic hydrolysis to give the carboxylic acid.[7] Reduction with reagents like LiAlH₄ or lithium amidotrihydroborate (LAB) provides the alcohol or aldehyde, respectively.[7] Addition of a second equivalent of an organometallic reagent can lead to the formation of ketones.[6]
Conclusion and Future Outlook
The choice of a chiral auxiliary for a conjugate addition reaction is a multifaceted decision that depends on the specific substrate, the desired product, and practical considerations such as cost and ease of removal. Evans' oxazolidinones offer exceptional and predictable stereocontrol through chelation. Oppolzer's sultams provide high diastereoselectivity due to their rigid conformational locking. Myers-type auxiliaries, particularly pseudoephedrine amides, present a practical and highly effective alternative.
As the field of asymmetric synthesis continues to evolve, the development of new and more efficient chiral auxiliaries will undoubtedly continue. However, the foundational auxiliaries discussed in this guide have stood the test of time and remain indispensable tools for the construction of complex chiral molecules in both academic and industrial settings.
References
-
Smitrovich, J. H., et al. (2004). Michael Reactions of Pseudoephedrine Amide Enolates: Effect of LiCl on Syn/Anti Selectivity. The Journal of Organic Chemistry, 69(5), 1542-1547. [Link]
- Chiral Auxiliary Synthesis. (n.d.).
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. (2019). Organic Process Research & Development, 23(7), 1362-1369. [Link]
- Curran, D. P., et al. (1991). CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. Pure and Applied Chemistry, 63(7), 979-986.
-
A Chiral, Oxidatively Cleavable Auxiliary in Conjugate Additions of Lithium Amides. Preparation of Enantiomerically Pure β-Amino Acid Derivatives. (2007). Synthetic Communications, 30(10), 1767-1774. [Link]
-
Vicario, J. L., et al. (2009). Highly regio- and stereoselective addition of organolithium reagents to extended conjugate amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 74(11), 4404-4407. [Link]
- Stereoselective 1,4-addition of Grignard reagents to α,β-enamides using a combined chiral auxiliary-catalyst approach. (2025).
-
Ocejo, M., et al. (2009). (S,S)-(+)-pseudoephedrine Alpha-Iminoglyoxylamide as a Chiral Glycine Cation Equivalent: A Modular and Flexible Approach to Enantioenriched Alpha-Amino Ketones. The Journal of Organic Chemistry, 74(11), 4404-7. [Link]
-
Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (2005). The Journal of Organic Chemistry, 70(22), 8790-8800. [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). [Link]
-
Meyers, A. I., & Snyder, L. (1992). Asymmetric conjugate additions to chiral bicyclic lactams. Synthesis of aracemic trans-2,3-disubstituted pyrrolidines. The Journal of Organic Chemistry, 57(11), 3054-3056. [Link]
-
Andres, C. J., et al. (1995). Asymmetric Conjugate Additions to Chiral Bicyclic Lactams. A Stereoselective General Synthesis of Chiral 3-Aminopyrrolidines. The Journal of Organic Chemistry, 60(10), 3206-3211. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Meyers, A. I., & Shipman, M. (1991). Asymmetric Michael additions to .alpha.,.beta.-unsaturated oxazolines. An efficient preparation of chiral .beta.,.beta.-disubstituted propionaldehydes. The Journal of Organic Chemistry, 56(25), 7098-7102. [Link]
-
Meyers, A. I., & Shipman, M. (1991). Asymmetric Michael additions to α,β-unsaturated oxazolines. An efficient preparation of chiral β,β-disubstituted propionaldehydes. The Journal of Organic Chemistry, 56(25), 7098–7102. [Link]
-
Vicario, J. L., et al. (2006). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. The Journal of Organic Chemistry, 71(22), 8284-8294. [Link]
-
Oppolzer, W., et al. (1988). Asymmetric Synthesis of (−)-d-2,10-camphorsultam. Organic Syntheses, 66, 11. [Link]
-
Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. (2023). The Journal of Organic Chemistry, 88(16), 11467-11477. [Link]
- Chiral Auxiliaries - Principles and Recent Applic
-
Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(10), 2759-2764. [Link]
- The Advent of Pseudoephedrine as a Chiral Auxiliary: A Technical Guide. (2025). BenchChem.
-
Smitrovich, J. H., et al. (2004). Michael Reactions of Pseudoephedrine Amide Enolates: Effect of LiCl on Syn/Anti Selectivity. The Journal of Organic Chemistry, 69(5), 1542-1547. [Link]
-
Andres, C. J., et al. (1995). Asymmetric Conjugate Additions to Chiral Bicyclic Lactams. A Stereoselective General Synthesis of Chiral 3-Aminopyrrolidines. The Journal of Organic Chemistry, 60(10), 3206-3211. [Link]
- Request PDF. (n.d.). Meyers' bicyclic lactam formation under mild and highly stereoselective conditions.
- Request PDF. (n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary.
-
Vicario, J. L., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790-8800. [Link]
-
Smitrovich, J. H., et al. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic Letters, 4(11), 1967-1970. [Link]
- Asymmetric Synthesis. (n.d.). University of York.
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2018). Molecules, 23(11), 2946. [Link]
- Davies, S. G., et al. (1998). Asymmetric Conjugate Additions of TMSI-Promoted Monoorganocuprate Reagents, Li[RCuI], to Various N-Enoyl Oxazolidinones. Tetrahedron: Asymmetry, 9(19), 3385-3402.
-
Munch-Petersen, J., & Andersen, V. K. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. Acta Chemica Scandinavica, 15, 271-280. [Link]
- Evans' original oxazolidinone auxiliary‐based asymmetric methodology. (n.d.).
-
Myers Asymmetric Alkylation. (n.d.). SynArchive. [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2012). Organic & Biomolecular Chemistry, 10(40), 8035-8046. [Link]
-
Trost, B. M., & Weiss, A. H. (2016). Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Nature Communications, 7, 11796. [Link]
-
Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870-2888. [Link]
- The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. (2012). Semantic Scholar.
-
Vicario, J. L., et al. (2005). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Aza-Michael Reactions. Unexpected Selectivity Change when Manipulating the Structure of the Auxiliary. The Journal of Organic Chemistry, 70(22), 8790-8800. [Link]
-
Asymmetric Synthesis. (n.d.). University of York. [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020). Molecules, 25(9), 2118. [Link]
-
Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (2013). International Journal of Molecular Sciences, 14(7), 13647-13685. [Link]
- Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute.
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
Sources
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Enantiopurity analysis of oxazolidinones synthesized from amino acids versus epibromohydrin
Title: Enantiopurity Validation in Oxazolidinone Synthesis: A Comparative Guide to Amino Acid vs. Epibromohydrin Routes
Introduction: The Chiral Imperative in Oxazolidinone Synthesis
Oxazolidinones represent a critical class of chiral heterocycles. In medicinal chemistry, they serve as potent antibacterial agents (e.g., Linezolid) that combat multidrug-resistant Gram-positive pathogens[1]. In asymmetric organic synthesis, they are indispensable as Evans chiral auxiliaries, dictating the stereochemical outcomes of complex aldol and alkylation reactions[2].
Because the pharmacological efficacy and stereodirecting power of these molecules are intrinsically tied to their enantiomeric purity, selecting the optimal synthetic pathway and employing rigorous enantiopurity analysis are paramount. This guide objectively compares the two predominant synthetic strategies—derivation from the amino acid chiral pool versus asymmetric synthesis via epibromohydrin—and provides field-proven, self-validating methodologies for their chiral validation.
Mechanistic Evaluation of Synthetic Pathways
As an application scientist, it is crucial to understand not just how a molecule is synthesized, but why a specific route might compromise its stereochemical integrity.
The Chiral Pool Approach: Amino Acid Precursors
Synthesizing oxazolidinones from naturally occurring α-amino acids (e.g., L-phenylglycine or L-phenylalanine) relies on the inherent enantiopurity of the chiral pool[2].
-
Causality of Stereoretention: The process typically involves the reduction of the amino acid to a chiral 1,2-amino alcohol using reagents like NaBH4/I2 . Because the chiral center is not directly involved in the bond-breaking process during reduction, stereochemical integrity is strictly preserved. Subsequent cyclization using carbonyldiimidazole (CDI) or triphosgene forms the oxazolidinone ring.
-
Risk Factors (ee Erosion): The primary risk of enantiomeric excess (ee) erosion arises during the cyclization step. If excessive or unhindered strong bases are used, they can abstract the relatively acidic α -proton, leading to transient enolization and subsequent racemization.
The Asymmetric Approach: Epibromohydrin Precursors
The synthesis of linezolid and related oxazolidinones frequently utilizes enantiopure (R)- or (S)-epibromohydrin (or epichlorohydrin), often obtained via hydrolytic kinetic resolution (HKR)[1].
-
Causality of Stereoretention: The reaction sequence initiates with the regioselective nucleophilic attack of a primary amine (e.g., a fluoromorpholinyl aniline derivative) at the less hindered terminal carbon of the epoxide. This SN2 ring-opening is followed by cyclization with a carbonate source, which displaces the halide leaving group.
-
Risk Factors (ee Erosion): Epibromohydrin is highly reactive. If the ring-opening step is conducted in highly polar protic solvents, at excessively high temperatures, or with strong Lewis acid catalysts, the transition state may acquire SN1 character. The partial formation of a carbocation at the chiral center inevitably leads to stereochemical scrambling and a depressed ee[3].
Comparison of oxazolidinone synthesis pathways: Amino Acid vs. Epibromohydrin routes.
Quantitative Comparison of Synthetic Routes
The following table summarizes the performance metrics of both routes based on standard laboratory-scale syntheses of chiral auxiliaries and Linezolid intermediates[2],[1].
| Parameter | Amino Acid Route (e.g., L-Phenylglycine) | Epibromohydrin / Epichlorohydrin Route |
| Starting Material ee% | >99.5% (Natural Chiral Pool) | 98.0% - 99.0% (via HKR) |
| Typical Final ee% | 99.1% - 99.6% | 95.0% - 98.5% |
| Primary Mechanism of ee Erosion | Base-catalyzed α -deprotonation | SN1 -character during epoxide opening |
| Overall Yield | 75% - 85% | 60% - 80% |
| Common Impurities | Unreacted amino alcohols, urea byproducts | Regioisomers, halohydrin oligomers |
| Scalability | High (Cost-effective starting materials) | Moderate (Requires strict thermal control) |
Enantiopurity Analysis: Chiral HPLC Methodology
To validate the enantiomeric excess of the synthesized oxazolidinones, High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard[2].
Causality of Analytical Choices: Amylose-based CSPs, such as Chiralpak AD-H, feature a helical polymer backbone with carbamate linkages. The oxazolidinone ring acts as a strong hydrogen-bond acceptor, interacting stereospecifically with the NH groups of the CSP's carbamate moieties. The addition of a polar modifier (like 2-propanol or methanol) to a non-polar bulk solvent (n-hexane) modulates these hydrogen-bonding interactions, ensuring that the enantiomers elute with sufficient resolution ( Rs>2.0 )[4]. Trifluoroacetic acid (TFA) is a critical additive; it suppresses peak tailing caused by secondary interactions between basic functional groups (e.g., the morpholine ring in Linezolid) and residual silanols on the silica support[5].
Step-by-step chiral HPLC workflow for oxazolidinone enantiopurity validation.
Step-by-Step Self-Validating Protocol for Chiral HPLC
A protocol is only as trustworthy as its internal controls. This workflow includes a mandatory System Suitability Test (SST) to ensure the system's resolving power is confirmed before any quantitative claims are made.
-
System Preparation & Equilibration:
-
Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 μm) in the HPLC system equipped with a diode array detector (DAD).
-
Prepare the mobile phase: n-hexane / 2-propanol / methanol / TFA in an 80:10:10:0.4 (v/v/v/v) ratio[4]. Degas thoroughly via sonication under vacuum.
-
Equilibrate the column at a flow rate of 1.0 mL/min at a constant temperature of 30°C until a stable baseline is achieved at 254 nm.
-
-
System Suitability Testing (Internal Control):
-
Inject 10 μL of a racemic oxazolidinone standard (5 μg/mL in methanol).
-
Validation Check: Verify that the chromatographic resolution ( Rs ) between the (R) and (S) peaks is ≥2.0 . If Rs<2.0 , adjust the 2-propanol ratio to fine-tune the interaction kinetics.
-
-
Sample Preparation:
-
Accurately weigh the synthesized oxazolidinone sample and dissolve it in HPLC-grade methanol to a final concentration of 1–5 μg/mL. Filter through a 0.22 μm PTFE syringe filter[5].
-
-
Data Acquisition & Analysis:
-
Inject 10 μL of the sample solution.
-
Integrate the area under the curve (AUC) for both the major enantiomer peak and the minor enantiomeric impurity.
-
Calculate the enantiomeric excess: ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.
-
Alternative Validation: Quantitative NMR (qNMR)
While HPLC provides high sensitivity (Limits of Detection often reaching ~0.003 μg)[5], 1H qNMR utilizing chiral solvating agents (e.g., Pirkle's alcohol) offers an orthogonal, self-validating method[2]. The causality here relies on the formation of transient diastereomeric complexes in solution, which possess distinct magnetic environments. This splits the formerly enantiotopic protons (such as the distinctive methylene protons of the oxazolidinone ring) into resolvable diastereotopic signals, allowing direct integration and ee calculation without the need for a chiral chromatographic column.
References
-
Title: Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 Source: PubMed / Oxford Academic URL: [Link]
-
Title: A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin Source: Der Pharma Chemica URL: [Link]
-
Title: Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity Source: ACS Catalysis URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Beyond the Auxiliary: A Comparative Guide to Modern Asymmetric Synthesis
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical industry, where the stereochemistry of a drug can dictate its efficacy and safety.[1][2] For decades, the use of chiral auxiliaries—enantiopure compounds temporarily incorporated into a prochiral substrate to direct a stereoselective reaction—has been a reliable strategy.[3][4] However, this classical approach is often hampered by the need for stoichiometric amounts of the auxiliary, additional synthetic steps for its attachment and removal, and potential difficulties in its recovery, all of which can negatively impact atom economy and overall efficiency.[4][5]
Recognizing these limitations, the field of asymmetric synthesis has undergone a paradigm shift, moving towards catalytic methods that can generate vast quantities of chiral molecules with only a small amount of a chiral catalyst. This guide provides an in-depth comparison of the three pillars of modern asymmetric catalysis—organocatalysis, transition-metal catalysis, and biocatalysis—offering field-proven insights into their mechanisms, applications, and practical considerations.
The Rise of Catalytic Asymmetric Synthesis
The limitations of chiral auxiliaries have spurred the development of more sustainable and efficient catalytic methods.[6] These modern approaches utilize sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, significantly improving the overall efficiency of the synthetic process.[1] The three primary strategies that have emerged as powerful alternatives to chiral auxiliaries are:
-
Organocatalysis: The use of small, metal-free organic molecules as catalysts.[7][8]
-
Transition-Metal Catalysis: The employment of complexes formed between a transition metal and a chiral ligand.[9][10]
-
Biocatalysis: The use of enzymes or whole-cell systems to catalyze stereoselective transformations.[11][12]
Each of these methodologies offers a unique set of advantages and is suited to different types of chemical transformations. The choice of which strategy to employ often depends on the specific target molecule, the desired transformation, and practical considerations such as cost, scalability, and environmental impact.
Organocatalysis: The "Third Pillar" of Asymmetric Synthesis
First emerging as a distinct field in the early 2000s, organocatalysis has rapidly become a powerful tool for asymmetric synthesis, earning it the title of the "third pillar" of catalysis alongside metal and biocatalysis.[13][14] Organocatalysts are typically small, chiral organic molecules that are often derived from readily available natural products like amino acids and alkaloids.[15] Their metal-free nature is a significant advantage, particularly in the synthesis of active pharmaceutical ingredients (APIs), as it eliminates the risk of metal contamination in the final product.[16]
Mechanistic Principles of Organocatalysis
Organocatalysis operates through a variety of activation modes, which can be broadly categorized as follows:
-
Iminium and Enamine Catalysis: This is one of the most well-developed areas of organocatalysis.[17] Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions.[17] These intermediates then react with various electrophiles or nucleophiles, respectively, with the stereochemistry of the product being controlled by the chiral catalyst.
-
Hydrogen Bonding Catalysis: Chiral molecules capable of forming hydrogen bonds, such as thioureas and diols, can act as catalysts by activating substrates and controlling their orientation in the transition state.[18] This type of catalysis is particularly effective for reactions involving carbonyl compounds and imines.
-
Brønsted Acid and Base Catalysis: Chiral Brønsted acids can protonate a substrate to enhance its electrophilicity, while chiral Brønsted bases can deprotonate a substrate to increase its nucleophilicity.[14] The resulting ion pair is held in a chiral environment, which directs the stereochemical outcome of the subsequent reaction.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often based on cinchona alkaloids, can transport a reactive anion from an aqueous phase to an organic phase where it can react with an organic substrate. The chiral cation of the catalyst forms a tight ion pair with the anion, effectively shielding one face and directing the approach of the electrophile.[18]
Advantages and Limitations of Organocatalysis
Advantages:
-
Metal-Free: Avoids metal contamination in the final product, which is a critical consideration in the pharmaceutical industry.[16]
-
Stability: Organocatalysts are often stable to air and moisture, making them easier to handle than many sensitive organometallic catalysts.[16]
-
Availability: Many organocatalysts are derived from readily available and inexpensive starting materials, such as amino acids.[15]
-
"Green" Chemistry: Organocatalysis is often considered a "green" technology due to the use of biodegradable catalysts and milder reaction conditions.[15]
Limitations:
-
Catalyst Loading: Organocatalysts are sometimes required in higher loadings (1-20 mol%) compared to transition-metal catalysts.
-
Reaction Rates: Some organocatalytic reactions can be slow, requiring long reaction times.
-
Substrate Scope: While the scope of organocatalysis is broad, it can be more limited than transition-metal catalysis for certain transformations.
Representative Application: Asymmetric Michael Addition
A classic example of organocatalysis is the asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by a chiral diarylprolinol silyl ether. This reaction proceeds via an enamine intermediate and provides access to valuable chiral γ-nitroaldehydes with high enantioselectivity.
Figure 1. Organocatalytic Michael Addition Cycle.
Transition-Metal Catalysis: A Workhorse for Asymmetric Synthesis
Transition-metal catalysis is arguably the most versatile and widely used method for asymmetric synthesis.[9][10] This approach relies on the ability of transition metals to coordinate with organic molecules, activating them towards a wide range of transformations. The key to achieving high enantioselectivity lies in the design of chiral ligands that coordinate to the metal center and create a chiral environment around the active site.[19]
Mechanistic Principles of Transition-Metal Catalysis
The mechanisms of transition-metal catalyzed reactions are diverse and often complex, but they typically involve a series of fundamental steps that occur within the coordination sphere of the metal:
-
Ligand Exchange: The substrate displaces a ligand on the metal complex to enter the catalytic cycle.
-
Oxidative Addition: The metal inserts into a bond of the substrate, increasing its oxidation state.
-
Migratory Insertion: A coordinated ligand inserts into a metal-carbon or metal-hydride bond.
-
Reductive Elimination: Two ligands on the metal couple to form a new bond, and the product is released from the metal center, which is reduced to its original oxidation state.
The chiral ligands play a crucial role in controlling the stereochemistry of these steps by influencing the geometry of the metal complex and the trajectory of the reacting molecules.[20]
Advantages and Limitations of Transition-Metal Catalysis
Advantages:
-
High Activity and Selectivity: Transition-metal catalysts can be highly active, often requiring very low catalyst loadings (down to ppm levels). They can also achieve exceptionally high levels of enantioselectivity.
-
Broad Substrate Scope: This methodology is applicable to a vast range of chemical transformations, including hydrogenations, oxidations, C-C bond formations, and C-H functionalizations.[9][21]
-
Tunability: The properties of the catalyst can be finely tuned by modifying the structure of the chiral ligand, allowing for optimization for specific reactions.
Limitations:
-
Metal Toxicity: The potential for metal contamination in the final product is a significant concern, especially in the pharmaceutical industry.
-
Cost and Availability: Many transition-metal catalysts, particularly those based on precious metals like rhodium, palladium, and iridium, can be expensive.
-
Sensitivity: Some transition-metal catalysts are sensitive to air and moisture, requiring inert reaction conditions.
Representative Application: Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins is a landmark achievement in transition-metal catalysis. A prominent example is the rhodium-catalyzed hydrogenation of a methyl acetamidocinnamate derivative using a chiral bisphosphine ligand (e.g., BINAP). This reaction is a key step in the industrial synthesis of the anti-Parkinson's drug L-DOPA.
Figure 2. Asymmetric Hydrogenation Cycle.
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Biocatalysis harnesses the power of enzymes, nature's own catalysts, to perform highly selective chemical transformations.[11][12] Enzymes are proteins that have evolved over millions of years to catalyze specific reactions with remarkable efficiency and stereoselectivity.[22] The use of enzymes in organic synthesis offers a number of advantages, including mild reaction conditions, high selectivity, and environmental friendliness.[22]
Mechanistic Principles of Biocatalysis
Enzymes catalyze reactions by binding to the substrate at a specific active site. The three-dimensional structure of the active site is chiral and creates a highly specific environment that can distinguish between enantiomers or between the two faces of a prochiral molecule. The catalytic activity of enzymes is derived from the precise positioning of amino acid residues within the active site, which can act as general acids, bases, or nucleophiles to facilitate the chemical transformation.
Common classes of enzymes used in asymmetric synthesis include:
-
Hydrolases (e.g., lipases, esterases, proteases): These enzymes are widely used for the kinetic resolution of racemic mixtures of alcohols, esters, and amines.[11][23]
-
Oxidoreductases (e.g., dehydrogenases, oxidases): These enzymes catalyze stereoselective oxidation and reduction reactions, often with the use of a cofactor such as NAD(P)H.
-
Lyases: These enzymes catalyze the addition of groups to double bonds or the formation of double bonds by the removal of groups.
-
Transferases: These enzymes catalyze the transfer of a functional group from one molecule to another.
Advantages and Limitations of Biocatalysis
Advantages:
-
Exceptional Selectivity: Enzymes often exhibit perfect or near-perfect enantioselectivity, as well as high regioselectivity and chemoselectivity.[22]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which is environmentally benign and can prevent the degradation of sensitive molecules.[22]
-
Sustainability: Enzymes are biodegradable and are derived from renewable resources.
Limitations:
-
Substrate Specificity: Enzymes can have a narrow substrate scope, which may limit their general applicability. However, techniques like directed evolution are being used to engineer enzymes with altered substrate specificities.
-
Cofactor Regeneration: Many oxidoreductases require expensive cofactors that must be regenerated in situ for the reaction to be economically viable.
-
Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents, which can limit their operational stability.
Representative Application: Kinetic Resolution of a Racemic Alcohol
A common application of biocatalysis is the kinetic resolution of a racemic secondary alcohol using a lipase. The enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated.
Figure 3. Biocatalytic Kinetic Resolution Workflow.
Comparative Analysis and Experimental Data
To provide a clear comparison of these three methodologies, the following table summarizes their key features and performance in representative asymmetric reactions.
| Feature | Organocatalysis | Transition-Metal Catalysis | Biocatalysis |
| Catalyst Type | Small chiral organic molecule | Chiral ligand-metal complex | Enzyme or whole-cell system |
| Typical Loading | 1-20 mol% | 0.001-5 mol% | Typically by weight (mg/mL) |
| Reaction Conditions | Often mild, but can require anhydrous conditions | Can range from mild to harsh; often requires inert atmosphere | Very mild (aqueous, neutral pH, room temp.) |
| Enantioselectivity | Good to excellent (often >90% ee) | Excellent (often >99% ee) | Excellent (often >99% ee) |
| Substrate Scope | Broad, but can be limited for certain transformations | Very broad | Can be narrow, but expandable with enzyme engineering |
| Key Advantage | Metal-free, stable, and often inexpensive | High activity, broad scope, and tunability | Exceptional selectivity and mild, sustainable conditions |
| Key Disadvantage | Potentially higher catalyst loading and slower rates | Metal toxicity, cost, and sensitivity | Substrate specificity and cofactor regeneration |
Supporting Experimental Data
The following table presents representative experimental data for the asymmetric reactions discussed in this guide.
| Reaction | Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) |
| Michael Addition | Diarylprolinol silyl ether (5 mol%) | Cinnamaldehyde and nitromethane | 95% | 98% |
| Asymmetric Hydrogenation | [Rh(BINAP)]Cl (0.1 mol%) | Methyl-2-acetamidoacrylate | >99% | 99% |
| Kinetic Resolution | Candida antarctica lipase B | Racemic 1-phenylethanol | 48% (alcohol), 50% (ester) | >99% (for both) |
Conclusion and Future Outlook
The field of asymmetric synthesis has moved decisively beyond its reliance on chiral auxiliaries, embracing the power and efficiency of catalytic methods. Organocatalysis, transition-metal catalysis, and biocatalysis each offer a unique and powerful toolkit for the synthesis of enantiomerically pure compounds.
-
Organocatalysis provides a robust, metal-free approach that is particularly attractive for the synthesis of pharmaceuticals.
-
Transition-metal catalysis remains the workhorse of the field, offering unparalleled versatility and efficiency for a vast array of transformations.
-
Biocatalysis , with its exceptional selectivity and environmentally benign reaction conditions, is increasingly being adopted for industrial-scale synthesis.
The future of asymmetric synthesis will likely see a greater integration of these different catalytic strategies.[2] Chemoenzymatic and organo-metal hybrid systems are already emerging as powerful approaches that combine the best features of different catalytic worlds.[24][25] Furthermore, advances in catalyst design, high-throughput screening, and computational chemistry will continue to push the boundaries of what is possible, enabling the synthesis of increasingly complex and valuable chiral molecules with ever-greater efficiency and selectivity. For researchers and professionals in drug development, a deep understanding of these modern asymmetric synthesis methods is essential for navigating the challenges of chiral drug discovery and bringing new, life-saving medicines to market.
References
- Transition metal-catalyzed remote asymmetric C–H activation of arenes. (2025, December 16).
- The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. (n.d.).
- Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. (2025, April 18). MDPI.
- Recent Advances in Enantioselective Catalytic Electrochemical Organic Transform
- Lighting the way to chirality: a review of asymmetric transition metal catalysis in photoexcited states. (n.d.).
- Recent Advances in Enantioselective Catalytic Electrochemical Organic Transformations. (2025, November 20). Wiley Online Library.
- Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (2025, April 11). MDPI.
- Transition Metal-Catalyzed, Asymmetric Reactions of Diazo Compounds. (n.d.). Bentham Science.
- The role of biocatalysis in the asymmetric synthesis of alkaloids. (n.d.). Royal Society of Chemistry.
- Asymmetric organocatalysis: an enabling technology for medicinal chemistry. (2021, January 26). Royal Society of Chemistry.
- Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. (2022, December 26). Taylor & Francis Online.
- Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. (2023, January 15). PubMed.
- Recent advances in catalytic enantioselective multicomponent reactions. (n.d.). Royal Society of Chemistry.
- Future Trends in Asymmetric Organo-Metal Combined Catalysis. (2025, July 4). ACS Central Science.
- Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2023, March 29).
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022, December 29).
- Biocatalysis in the Spotlight: Enzyme-Driven Asymmetric Synthesis for Precision Chemistry. (2025, December 15). Crimson Publishers.
- Recent developments in enantioselective photocatalysis. (2020, September 29). Beilstein Journals.
- Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. (n.d.). University of Turin.
- Asymmetric Catalysis (Enantioselective Catalysis)
- Book Review: Asymmetric Organoc
- Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). (2019, September 25). MDPI.
- Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. (2026, February 9).
- Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers.
- Recent advances in catalytic asymmetric synthesis. (2024, May 9).
- A Medicinal Chemist's Guide to Asymmetric Organocatalysis. (2022, December 30). Hilaris Publisher.
- A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024, August 3).
- Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Deriv
- Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9).
- Recent Advances in Catalytic Asymmetric Synthesis. (2024, August 22). Chiralpedia.
- Recent advances in catalytic asymmetric synthesis. (2024, May 9).
- Merging Organocatalysis with Transition Metal Catalysis: Highly Stereoselective α-Alkylation of Aldehydes. (2012, March 22). Organic Letters.
- Introduction: Organocatalysis. (2007, December 12). Chemical Reviews.
- Comparison of organocatalysis with conventional catalysis. (n.d.).
- Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2026, February 1). MDPI.
- ASYMMETRIC SYNTHESIS. (n.d.). IIP Series.
- Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. (2023, April 26).
- Chiral Auxiliaries in Asymmetric Synthesis. (2014, October 13).
- Asymmetric Synthesis. (n.d.). University of York.
- Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). MDPI.
Sources
- 1. mt.com [mt.com]
- 2. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. york.ac.uk [york.ac.uk]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric organocatalysis: an enabling technology for medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Book Review: Asymmetric Organocatalysis - Albrecht Berkessel, Harald Gröger [organic-chemistry.org]
- 9. Transition metal-catalyzed remote asymmetric CâH activation of arenes [sciexplor.com]
- 10. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium [mdpi.com]
- 11. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of biocatalysis in the asymmetric synthesis of alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.unito.it [iris.unito.it]
- 16. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eurekaselect.com [eurekaselect.com]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
